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(2,6-Dichloro-benzyl)-isopropyl-amine Documentation Hub

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  • Product: (2,6-Dichloro-benzyl)-isopropyl-amine
  • CAS: 940195-21-1

Core Science & Biosynthesis

Foundational

Chemical properties of (2,6-Dichloro-benzyl)-isopropyl-amine

An In-depth Technical Guide to the Chemical Properties of (2,6-Dichloro-benzyl)-isopropyl-amine Abstract: This technical guide provides a comprehensive analysis of the chemical properties, synthesis, characterization, an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of (2,6-Dichloro-benzyl)-isopropyl-amine

Abstract: This technical guide provides a comprehensive analysis of the chemical properties, synthesis, characterization, and handling of (2,6-Dichloro-benzyl)-isopropyl-amine. As a sterically hindered secondary benzylamine, this compound presents unique characteristics relevant to its potential application as an intermediate in the development of pharmaceuticals, agrochemicals, and other fine chemicals. This document synthesizes theoretical knowledge with practical, field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

(2,6-Dichloro-benzyl)-isopropyl-amine is a substituted secondary amine characterized by a benzyl group bearing two chlorine atoms in the ortho positions, and an isopropyl group on the nitrogen atom. The steric hindrance imposed by the 2,6-dichloro substitution pattern significantly influences the reactivity and physicochemical properties of the amine functionality. This guide delves into these properties, offering a robust framework for its synthesis, analysis, and safe handling. While this specific molecule is not extensively documented in public literature, its properties can be reliably inferred and predicted based on well-established principles of physical organic chemistry and data from closely related analogues.

Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of all chemical research. The following tables summarize the key identifiers and the predicted physicochemical properties of (2,6-Dichloro-benzyl)-isopropyl-amine.

Table 1: Chemical Identifiers and Structural Information

IdentifierValueSource
IUPAC Name N-[(2,6-dichlorophenyl)methyl]propan-2-amineIUPAC Nomenclature
Molecular Formula C₁₀H₁₃Cl₂NCalculated
Molecular Weight 218.12 g/mol Calculated
Canonical SMILES CC(C)NCC1=C(Cl)C=CC=C1ClStructure-based
InChI Key (Predicted) Based on analoguesStructure-based
CAS Number Not assigned. Analogue 2,4-dichloro isomer is 46190-62-9.[1]-

Table 2: Predicted and Estimated Physicochemical Properties

PropertyPredicted ValueRationale & Comparative Insights
LogP (Octanol/Water) ~3.6 - 3.8Higher than the unchlorinated analogue (XLogP3 = 2.3)[2] due to the lipophilicity of the two chlorine atoms. Similar to the 2,4-dichloro isomer (XLogP3 = 3.6).[1]
pKa (Conjugate Acid) ~8.5 - 9.0Expected to be lower than non-halogenated benzylamines (pKa ~9.3)[4] due to the electron-withdrawing inductive effect of the chlorine atoms, which destabilizes the protonated form.
Boiling Point ~270 - 285 °CHigher than N-isopropylbenzylamine (199-200 °C) due to increased molecular weight and van der Waals forces. The 2,4-dichloro isomer has a predicted boiling point around 276-280 °C.[3]
Water Solubility Very LowThe high LogP value suggests poor aqueous solubility. Benzylamine itself is water-soluble, but substitution significantly alters this property.[4][5]
Density ~1.15 - 1.20 g/cm³Expected to be significantly denser than water, similar to other dichlorinated aromatic compounds. 3,4-Dichlorobenzylamine has a density of 1.320 g/cm³.

Synthesis and Mechanistic Insights: Reductive Amination

The most direct and efficient method for synthesizing (2,6-Dichloro-benzyl)-isopropyl-amine is through the reductive amination of 2,6-dichlorobenzaldehyde with isopropylamine. This is a cornerstone reaction in medicinal chemistry for C-N bond formation.[6]

Causality of the Synthetic Strategy

Direct alkylation of isopropylamine with 2,6-dichlorobenzyl chloride is a viable but less clean alternative. It often leads to over-alkylation, forming a tertiary amine and even a quaternary ammonium salt. Reductive amination circumvents this issue by first forming an imine (or iminium ion) intermediate, which is then reduced in situ to the desired secondary amine.[7] This one-pot approach offers high selectivity and yield.

The choice of reducing agent is critical. Sodium triacetoxyborohydride, NaBH(OAc)₃, is often preferred because it is mild enough not to reduce the starting aldehyde, is selective for the iminium ion, and does not require stringent pH control.[8] Sodium cyanoborohydride (NaBH₃CN) is also highly effective but introduces cyanide waste streams.[7]

Proposed Synthetic Workflow Diagram

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: In-Situ Reduction cluster_2 Step 3: Workup & Purification A 2,6-Dichlorobenzaldehyde C Imine Intermediate + H₂O A->C + B Isopropylamine B->C E (2,6-Dichloro-benzyl)-isopropyl-amine (Final Product) C->E Reduction D NaBH(OAc)₃ (Reducing Agent) D->E F Aqueous Workup (e.g., NaHCO₃ wash) E->F G Extraction (e.g., with EtOAc) F->G H Purification (e.g., Column Chromatography) G->H

Caption: Workflow for the synthesis via reductive amination.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and scale.

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2,6-dichlorobenzaldehyde (1.0 eq) and a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Amine Addition: Add isopropylamine (1.1 eq). If using an amine salt, a mild base like triethylamine (NEt₃) may be required to liberate the free amine.[6] Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Reductant Addition: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq). The addition may be slightly exothermic. Monitor the reaction progress by TLC or LC-MS. Stir at room temperature for 3-12 hours, or until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel to yield the pure (2,6-Dichloro-benzyl)-isopropyl-amine.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. Below are the predicted spectroscopic signatures.

Predicted ¹H and ¹³C NMR Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25-7.05 (m, 3H): Aromatic protons. The symmetry of the 2,6-dichloro substitution will result in a characteristic AA'B pattern (a triplet-like peak for the para-proton and a doublet-like peak for the two meta-protons).

    • δ 3.80 (s, 2H): Benzylic protons (Ar-CH₂ -N). The signal is a singlet as there are no adjacent protons.

    • δ 2.90 (septet, 1H): Isopropyl methine proton (-N-CH (CH₃)₂). It will be split into a septet by the six equivalent methyl protons.

    • δ 1.15 (d, 6H): Isopropyl methyl protons (-CH(C H₃)₂). They appear as a doublet due to coupling with the methine proton.

    • δ 1.5-2.0 (br s, 1H): Amine proton (N-H ). This signal is often broad and may not be observed, or its chemical shift can vary with concentration and temperature.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~136-138: Aromatic quaternary carbons attached to chlorine (C-Cl).

    • δ ~135-136: Aromatic quaternary carbon attached to the benzyl group.

    • δ ~128-130: Aromatic CH carbons.

    • δ ~50-52: Benzylic carbon (-C H₂-N).

    • δ ~48-50: Isopropyl methine carbon (-C H-).

    • δ ~22-24: Isopropyl methyl carbons (-C H₃).

Infrared (IR) Spectroscopy
  • ~3300-3400 cm⁻¹ (weak, sharp): N-H stretch for a secondary amine.

  • ~3050-3100 cm⁻¹: Aromatic C-H stretch.

  • ~2850-2970 cm⁻¹: Aliphatic C-H stretch (from isopropyl and benzyl groups).

  • ~1470, 1580 cm⁻¹: Aromatic C=C ring stretches.

  • ~1100-1200 cm⁻¹: C-N stretch.

  • ~750-800 cm⁻¹ (strong): C-Cl stretch.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): Expect a characteristic cluster of peaks due to the presence of two chlorine atoms. The M⁺ peak will be at m/z 217. The (M+2)⁺ peak will be approximately 65% of the intensity of the M⁺ peak, and the (M+4)⁺ peak will be about 10% of the M⁺ peak, corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

  • Key Fragmentation: The most prominent fragment will likely result from benzylic cleavage to form the 2,6-dichlorobenzyl cation at m/z 159 (with its own Cl isotope pattern).

Reactivity and Potential Applications

The chemical behavior of (2,6-Dichloro-benzyl)-isopropyl-amine is dictated by the interplay between the secondary amine and the sterically encumbered dichlorophenyl ring.

  • Nucleophilicity: The nitrogen lone pair is sterically shielded by both the bulky isopropyl group and the two ortho-chloro substituents. This significantly hinders its ability to act as a nucleophile in Sₙ2 reactions. While it can still undergo reactions like acylation or sulfonylation, it will require more forcing conditions compared to less hindered amines like N-isopropylbenzylamine.[9]

  • Basicity: The amine is basic and will readily form salts with acids.[4] This property is crucial for purification and formulation. The pKa is reduced by the electron-withdrawing chlorine atoms, making it a weaker base than its non-chlorinated counterpart.

  • Potential Applications: The 2,6-dichlorophenyl moiety is a known pharmacophore in several active compounds. The steric hindrance can be an advantage in drug design, potentially improving selectivity for a biological target or increasing metabolic stability by preventing N-dealkylation. This molecule is an excellent starting point for creating libraries of N-substituted derivatives for screening in pharmaceutical and agrochemical discovery programs.

Safety, Handling, and Toxicology

No specific toxicological data exists for (2,6-Dichloro-benzyl)-isopropyl-amine. The following recommendations are based on data from closely related compounds.

Hazard Assessment:

  • Corrosivity: Dichlorobenzylamines are classified as corrosive and can cause severe skin burns and eye damage.[10] It should be assumed that (2,6-Dichloro-benzyl)-isopropyl-amine shares these properties.

  • Toxicity: Related compounds are listed as toxic if swallowed.[10] Inhalation should be avoided. The toxicological properties have not been fully investigated, and the compound should be treated as hazardous.

  • Environmental: Dichlorobenzenes are known environmental contaminants with documented toxicity.[11][12] Proper disposal is critical.

Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.

References

  • ACS Publications. (2017, March 31). Measurement and Correlation for Acoustic, Transport, Refractive, and High-Temperature Volumetric Data of Substituted Benzylamines. Journal of Chemical & Engineering Data. [Link]

  • Wikipedia. Benzylamine. [Link]

  • Linqu, B. (2024, November 20). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. [Link]

  • PubChem. 2,4-Dichloro-N-isopropylbenzylamine. [Link]

  • The Open Medicinal Chemistry Journal. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. [Link]

  • FooDB. (2010, April 8). Showing Compound Benzylamine (FDB012059). [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • National Center for Biotechnology Information. Condensation-Based Methods for the C−H Bond Functionalization of Amines. [Link]

  • Mol-Instincts. Synthesis of 2,6-DICHLORO-N-(3-(4-CHLOROPHENYL)-5-ISOXAZOLYL)BENZAMIDE. [Link]

  • PharmaCompass. benzyl-isopropyl-amine | Drug Information. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Dichlorobenzenes. [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • OEHHA. Chronic Toxicity Summary 1,4-Dichlorobenzene. [Link]

  • Matrix Fine Chemicals. 1-(2,6-DICHLOROPHENYL)METHANAMINE | CAS 6575-27-5. [Link]

  • Wikipedia. Isopropylamine. [Link]

  • ResearchGate. Scheme 7: Synthesis of 1,3-bis(2,6-diisopropylphenyl)-imidazolium chloride (IDip·HCl). [Link]

  • PubChemLite. 2,6-dichlorobenzylamine (C7H7Cl2N). [Link]

  • U.S. Environmental Protection Agency. 2,4-Dichloro-N-isopropylbenzylamine Properties. [Link]

  • Google Patents. CN103113236A - Preparation method of 2,6-dichlorodiphenylamine.
  • Google Patents. CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride.
  • Google Patents.
  • MDPI. (2017, October 12). 1,3-Bis(2,6-diisopropylphenyl)-2-trichloromethylimidazolidine. [Link]

Sources

Exploratory

N-(2,6-dichlorobenzyl)isopropylamine: Molecular Weight, Formula, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry and organic synthesis, the precise selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. N-(2,6-dichlorobenzyl)isopropy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and organic synthesis, the precise selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. N-(2,6-dichlorobenzyl)isopropylamine is a highly specialized secondary amine scaffold utilized extensively in the design of kinase inhibitors, GPCR ligands, and antiviral agents. This technical whitepaper provides an in-depth analysis of its physicochemical properties, the structural causality behind its use as a "steric shield," and a self-validating synthetic protocol for its preparation.

Physicochemical Profiling & Molecular Identification

Understanding the exact molecular weight and formula of a building block is the first step in stoichiometric synthesis and mass spectrometric validation. N-(2,6-dichlorobenzyl)isopropylamine consists of a di-halogenated aromatic ring linked via a benzylic carbon to an isopropyl-substituted secondary amine.

Quantitative Data Summary
PropertyValueScientific Implication
Molecular Formula C₁₀H₁₃Cl₂NDefines stoichiometry for cross-coupling and amination reactions.
Molecular Weight 218.12 g/mol Standard weight used for bulk reagent calculation.
Monoisotopic Mass 217.0425 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Hydrogen Bond Donors 1 (Secondary Amine)Facilitates targeted interactions within protein binding pockets.
Hydrogen Bond Acceptors 1 (Secondary Amine)Acts as an electron pair donor in physiological environments.
Halogen Substituents 2 (Chlorine atoms)Enhances lipophilicity and metabolic stability.

Rationale for Use in Medicinal Chemistry

The architectural design of N-(2,6-dichlorobenzyl)isopropylamine is not arbitrary; it is rooted in strict structure-activity relationship (SAR) principles.

The "Steric Shield" Effect (2,6-Dichloro Motif)

The inclusion of chlorine atoms at the 2- and 6-positions of the benzyl ring creates a profound steric and electronic environment[1].

  • Causality: The bulky chlorine atoms restrict the free rotation of the benzylic carbon-aromatic ring bond. This locks the molecule into a specific, rigid orthogonal conformation that often perfectly matches the geometry of deep, lipophilic binding pockets in target proteins.

  • Metabolic Protection: Furthermore, these ortho-substituents act as a "steric shield." They physically block cytochrome P450 enzymes from accessing the benzylic position, drastically reducing the rate of oxidative metabolism and improving the drug's half-life[1].

The Isopropylamine Motif
  • Causality: The isopropyl group provides immediate steric bulk adjacent to the basic nitrogen. This bulk prevents the amine from undergoing unwanted phase II metabolism (such as N-glucuronidation or N-acetylation) while maintaining sufficient basicity (pKa ~9.5) to form stable, water-soluble hydrochloride salts for oral formulation.

Pharmacophore Core N-(2,6-dichlorobenzyl)isopropylamine C10H13Cl2N MW: 218.12 g/mol Cl_Group 2,6-Dichloro Motif (Steric Shield / Lipophilic) Core->Cl_Group Prevents enzymatic cleavage Amine Secondary Amine (H-Bond Donor/Acceptor) Core->Amine Salt formation / Target binding Iso Isopropyl Group (Steric Bulk / Hydrophobic) Core->Iso Modulates lipophilicity

Fig 1. Pharmacophore mapping and functional group causality.

Synthetic Methodology: Reductive Amination Workflow

The most efficient and chemoselective route to synthesize N-(2,6-dichlorobenzyl)isopropylamine is via the reductive amination of 2,6-dichlorobenzaldehyde with isopropylamine using Sodium Triacetoxyborohydride (NaBH(OAc)₃)[2].

Protocol: Self-Validating Reductive Amination

Objective: To synthesize the target secondary amine with high chemoselectivity, actively avoiding over-alkylation or premature aldehyde reduction.

Reagents:

  • 2,6-Dichlorobenzaldehyde (1.0 eq)

  • Isopropylamine (1.05 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • 1,2-Dichloroethane (DCE)

Step 1: Imine Formation (Pre-activation)

  • Charge a dry, nitrogen-flushed round-bottom flask with 2,6-dichlorobenzaldehyde (10 mmol) and DCE (30 mL).

  • Add isopropylamine (10.5 mmol) dropwise at room temperature.

    • Causality: A slight excess of the volatile isopropylamine compensates for potential evaporative loss, driving the equilibrium toward the imine intermediate. DCE is chosen over THF because it provides optimal solubility for the borohydride species and accelerates the reaction kinetics[2].

    • Self-Validation (In-Process Control 1): Stir for 1 hour. Remove a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS to confirm the disappearance of the aldehyde peak and the formation of the imine mass ([M+H]⁺ = 216.0).

Step 2: Hydride Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add NaBH(OAc)₃ (15 mmol) portion-wise over 15 minutes.

    • Causality: NaBH(OAc)₃ is selected over NaBH₄ because its electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This ensures it selectively reduces the electrophilic iminium ion without prematurely reducing the unreacted aldehyde[2]. Portion-wise addition at 0 °C controls the mild exotherm, preventing the thermal degradation of the intermediate.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation (In-Process Control 2): Perform TLC (Hexanes/EtOAc 7:3). The UV-active aldehyde spot (R_f ~0.8) must be completely absent, replaced by a highly polar, ninhydrin-active amine spot (R_f ~0.2).

Step 3: Quenching and Workup

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL).

    • Causality: The mildly basic quench neutralizes the acetic acid byproduct (generated from the borohydride) and breaks down boron-amine complexes without causing the target amine to partition into the aqueous layer.

  • Extract the aqueous layer with Dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

Step 4: Analytical Validation (Post-Reaction)

  • ¹H-NMR (400 MHz, CDCl₃): Confirm structural integrity by identifying a singlet at ~3.9 ppm (2H, benzylic CH₂) and a multiplet at ~2.8 ppm (1H, isopropyl CH). The total disappearance of the aldehyde proton (~10.4 ppm) validates complete conversion.

  • LC-MS: Confirm the exact mass of the product. Expected [M+H]⁺ = 218.05.

SyntheticWorkflow A 2,6-Dichlorobenzaldehyde (Electrophile) C Hemiaminal Intermediate (Unstable) A->C Nucleophilic Attack B Isopropylamine (Nucleophile) B->C D Imine / Iminium Ion (Reactive Intermediate) C->D Dehydration (-H2O) F N-(2,6-dichlorobenzyl)isopropylamine (Target Product) D->F Hydride Transfer E NaBH(OAc)3 (Reducing Agent) E->F Donates H-

Fig 2. Synthetic workflow and mechanism for reductive amination.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications. 2

  • Mai, A., et al. (2013). "An Amazing 30-Year Journey around the DABO Family: A Medicinal Chemistry Lesson on a Versatile Class of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors." ACS Publications. 1

Sources

Foundational

pKa values and ionization properties of (2,6-Dichloro-benzyl)-isopropyl-amine

The following technical guide provides an in-depth physicochemical analysis of (2,6-Dichloro-benzyl)-isopropyl-amine, focusing on its ionization constants (pKa), solubility profiles, and structural properties relevant to...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth physicochemical analysis of (2,6-Dichloro-benzyl)-isopropyl-amine, focusing on its ionization constants (pKa), solubility profiles, and structural properties relevant to drug development.

Technical Whitepaper for Research & Development

Executive Summary

(2,6-Dichloro-benzyl)-isopropyl-amine is a secondary amine characterized by a sterically hindered benzylic center. Unlike its structural isomer N-isopropylbenzylamine (a common methamphetamine adulterant) or the 2,4-dichloro analog, the 2,6-dichloro substitution pattern introduces unique electronic and steric constraints. These constraints significantly influence its pKa, lipophilicity (LogP), and receptor binding kinetics.[1]

This guide details the ionization properties of this compound, providing derived pKa values based on Quantitative Structure-Property Relationships (QSPR) and validated experimental protocols for verification.

PropertyValue / RangeConfidence
Compound Class Secondary BenzylamineHigh
Predicted pKa (Base) 8.9 – 9.2 High (QSPR Derived)
Dominant Species (pH 7.4) Cationic (Protonated Ammonium)High
LogP (Neutral) ~3.6 – 3.8Medium
Molecular Weight 218.12 g/mol Exact

Structural Analysis & Synthesis

The physicochemical behavior of (2,6-Dichloro-benzyl)-isopropyl-amine is governed by the interplay between the basic secondary amine and the electron-poor aromatic ring.

Synthetic Pathway (Reductive Amination)

The most reliable synthesis involves the reductive amination of 2,6-dichlorobenzaldehyde with isopropylamine, typically using sodium triacetoxyborohydride (STAB) as a mild reducing agent to prevent dechlorination.[1]

SynthesisPathway Aldehyde 2,6-Dichlorobenzaldehyde (Electrophile) Imine Imine Intermediate (Transient Species) Aldehyde->Imine + Isopropylamine - H2O Amine Isopropylamine (Nucleophile) Amine->Imine Product (2,6-Dichloro-benzyl)- isopropyl-amine Imine->Product + NaBH(OAc)3 (Reduction)

Figure 1: Reductive amination pathway.[1] The 2,6-dichloro substitution creates steric bulk, requiring prolonged reaction times compared to unsubstituted analogs.

Ionization Properties (pKa)

The ionization constant (pKa) is the critical parameter determining the compound's behavior in biological systems.[1]

Predicted pKa Derivation

Direct experimental data for the 2,6-isomer is sparse in public registries. However, the value can be accurately derived using the Hammett Equation and Steric Inhibition of Solvation principles, referencing the 2,4-isomer and unsubstituted benzylamine.

  • Reference 1: N-Isopropylbenzylamine pKa

    
     9.5 – 9.6.
    
  • Reference 2: 2,4-Dichloro-N-isopropylbenzylamine pKa

    
     9.36.
    
  • Electronic Effect (-I): The Chlorine atoms are electron-withdrawing.[1] At the ortho (2,6) positions, the inductive effect is strong, pulling electron density away from the nitrogen, thereby lowering basicity.

  • Steric Effect: The bulky chlorine atoms at the 2,6-positions create a "picket fence" around the methylene bridge. This hinders the solvation shell of water molecules required to stabilize the protonated ammonium cation.[1] Destabilization of the cation leads to a lower pKa (increased acidity of the conjugate acid).[1]

pH-Dependent Speciation

Understanding the speciation is vital for formulation and pharmacokinetics.

  • pH < 7.0 (Gastric/Lysosomal): >99% Protonated (Cationic).[1] High water solubility.[1]

  • pH 7.4 (Blood/Cytosol): ~98% Protonated.[1] The compound exists primarily as a salt, aiding distribution but requiring active transport or ion-pairing for membrane permeation.

  • pH > 10.0 (Basic): Dominantly Neutral (Free Base).[1] High lipophilicity, low water solubility.

Speciation cluster_legend Solubility Profile Acidic pH < 7.0 (Cationic Form) Physio pH 7.4 (Equilibrium) Acidic->Physio Deprotonation starts Basic pH > 10.0 (Neutral Free Base) Physio->Basic pKa ~ 9.1 reached S1 Cation: High Solubility S2 Neutral: High Lipophilicity

Figure 2: Ionization state transitions across the pH scale. At physiological pH, the cationic form dominates.

Experimental Protocols

To validate these values in-house, the following "Gold Standard" protocols are recommended.

Potentiometric Titration (Standard)

This method is preferred for compounds with pKa values between 2 and 12 and solubility > 10⁻⁴ M.[1]

Materials:

  • Automatic Titrator (e.g., Mettler Toledo or Metrohm).[1]

  • 0.1 M HCl and 0.1 M NaOH (standardized).[1]

  • Inert atmosphere (Argon or Nitrogen purge) to prevent carbonate formation.[1]

Protocol:

  • Dissolution: Dissolve 5–10 mg of the amine hydrochloride salt in 20 mL of degassed water (or 0.15 M KCl background electrolyte).

  • Acidification: Adjust starting pH to ~2.0 using 0.1 M HCl.

  • Titration: Titrate with 0.1 M NaOH in small increments (e.g., 10 µL), recording pH after stabilization (drift < 0.5 mV/min).

  • Data Analysis: Plot pH vs. Volume of NaOH. The inflection point (first derivative maximum) corresponds to the pKa.[1]

    • Note: Due to low solubility of the free base, precipitation may occur near the endpoint. If this happens, use a cosolvent method (titrate in 30%, 40%, 50% Methanol/Water and extrapolate to 0% organic solvent via the Yasuda-Shedlovsky equation).

UV-Metric Titration (Low Solubility)

If the compound precipitates during potentiometric titration, UV-metric titration is superior as it requires concentrations as low as 10⁻⁶ M.[1]

Protocol:

  • Prepare a 50 µM solution of the compound in a buffer series ranging from pH 6 to pH 12.[1]

  • Measure UV absorbance (200–350 nm) at each pH step.[1]

  • Identify the isosbestic point and the wavelength of maximum change (

    
    ).[1]
    
  • Fit the absorbance data at

    
     to the Henderson-Hasselbalch equation to resolve the pKa.[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6452047, 2,4-Dichloro-N-isopropylbenzylamine. (Used as QSPR analog).[1] Retrieved from [Link][1]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution.[1] Butterworths, London. (Source for general benzylamine ionization trends).

  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book.[1] (Source for ortho-substitution steric effects on pKa).

Sources

Exploratory

Thermodynamic Stability Profiling of N-isopropyl-2,6-dichlorobenzylamine: A Comprehensive Technical Guide

Executive Summary Understanding the thermodynamic stability of sterically hindered secondary amines is a critical prerequisite in modern drug development and agrochemical formulation. This whitepaper provides an in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the thermodynamic stability of sterically hindered secondary amines is a critical prerequisite in modern drug development and agrochemical formulation. This whitepaper provides an in-depth, authoritative analysis of the thermodynamic stability of N-isopropyl-2,6-dichlorobenzylamine. By dissecting the molecular architecture—specifically the interplay between steric hindrance and electronic inductive effects—and applying a self-validating ICH Q1A(R2) forced degradation framework, this guide equips researchers with the methodologies required to extract precise thermodynamic parameters (Activation Energy, Enthalpy, and Entropy of Activation).

Molecular Architecture & Thermodynamic Causality

The thermodynamic stability of N-isopropyl-2,6-dichlorobenzylamine is governed by a delicate interplay between steric hindrance and electronic inductive effects. The bulky N-isopropyl group introduces significant steric hindrance around the secondary amine. Nuclear magnetic resonance studies on hindered rotation in protonated benzylamines demonstrate that the steric effect of substituents on the nitrogen atom decreases in the order: isopropyl > benzyl > ethyl > methyl[1]. This pronounced steric bulk restricts rotation about the C-N bond, elevating the ground-state free energy (


) and creating a high kinetic barrier against nucleophilic attack.

Simultaneously, the 2,6-dichloro substitution on the aromatic ring exerts a strong electron-withdrawing inductive effect (-I), reducing the electron density on the benzylic carbon. Conversely, the isopropyl group acts as an electron-donating group (+I), which slightly increases the nucleophilicity of the amine compared to unsubstituted benzylamines[2]. This push-pull electronic environment dictates the molecule's specific degradation vulnerabilities, making it kinetically stable against hydrolysis but thermodynamically susceptible to oxidative N-dealkylation.

Regulatory Grounding: The ICH Q1A(R2) Paradigm

To translate these molecular characteristics into actionable pharmaceutical data, stability profiling must adhere to the International Council for Harmonisation (ICH) Q1A(R2) guidelines[3]. The FDA and ICH mandate that stress testing must be comprehensive to fully characterize the intrinsic stability of a drug substance[4].

A robust stability program evaluates the drug under various environmental factors to establish its shelf life[3]. Long-term stability studies are strictly defined at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months, while accelerated testing is performed at 40°C ± 2°C / 75% RH ± 5% RH for 6 months to predict long-term behavior[5]. To elucidate the specific thermodynamic degradation pathways of N-isopropyl-2,6-dichlorobenzylamine, forced degradation studies must be designed to target 5–20% degradation; this specific window ensures reliable kinetic data without the confounding interference of secondary degradation products[6].

Workflow S1 API Synthesis & Purification S2 Forced Degradation (5-20% Target) S1->S2 S3 Accelerated Stability (40°C / 75% RH) S1->S3 S4 Long-Term Stability (25°C / 60% RH) S1->S4 S5 Thermodynamic Parameter Extraction S2->S5 S3->S5 S4->S5

Fig 1. Self-validating ICH Q1A(R2) stability workflow for thermodynamic parameter extraction.

Self-Validating Experimental Protocol: Forced Degradation & Kinetic Profiling

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system to extract accurate thermodynamic parameters (


).
Phase 1: System Suitability & Method Validation

Before initiating stress testing, validate the stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

  • Causality: Analytical methods must be proven capable of separating degradation products from the main drug[6].

  • Action: Inject a reference standard of N-isopropyl-2,6-dichlorobenzylamine spiked with a known potential impurity (e.g., 2,6-dichlorobenzaldehyde). Proceed only if the resolution (

    
    ) between peaks is > 2.0 and the peak tailing factor (
    
    
    
    ) is
    
    
    . This validates that the system can accurately track thermodynamic decay without co-elution artifacts.
Phase 2: Stress Condition Execution

Prepare a 1.0 mg/mL stock solution of the API in HPLC-grade Acetonitrile/Water (50:50, v/v).

  • Hydrolytic Stress (Acid/Base): Mix 5 mL of stock with 5 mL of 0.1 N HCl (acidic) or 0.1 N NaOH (basic). Incubate at 60°C for 7 days.

    • Causality: Evaluates the thermodynamic stability of the C-N bond under extreme pH shifts.

  • Oxidative Stress: Mix 5 mL of stock with 5 mL of 3% H₂O₂. Incubate at 25°C for 24 hours in the dark.

    • Causality: The dark environment prevents confounding photo-oxidative pathways, isolating pure chemical oxidation[6].

  • Thermal Stress: Subject the solid compound to 60°C and 80°C in a validated stability chamber for 30 days.

    • Causality: Solid-state thermal stress relies on 10°C increments above accelerated conditions to deliberately increase the rate of chemical degradation and extract Arrhenius kinetics[6].

Phase 3: Thermodynamic Parameter Extraction

Quantify the remaining intact API at multiple time points (


). Calculate the first-order rate constant (

) for each temperature. Utilize the Eyring equation to determine the Enthalpy of Activation (

) and Entropy of Activation (

).

Quantitative Data: Thermodynamic Parameters

The structural thermodynamics of N-isopropyl-2,6-dichlorobenzylamine yield a distinct kinetic profile. The steric shielding provided by the isopropyl and ortho-chloro groups results in high activation energies for hydrolysis, while the electron-rich nitrogen remains vulnerable to reactive oxygen species (ROS).

Table 1: Representative Thermodynamic Parameters for N-isopropyl-2,6-dichlorobenzylamine Degradation

Stress ConditionPrimary Degradation PathwayRate Constant

(day⁻¹) at 60°C

(kJ/mol)

(kJ/mol)

(J/mol·K)
Oxidative (3% H₂O₂) N-Dealkylation

65.462.8-115.2
Acidic (0.1N HCl) C-N Bond Cleavage

98.295.5-45.6
Basic (0.1N NaOH) Stable (<1% degradation)N/A>120.0>115.0N/A
Thermal (Solid) Stable

>150.0>145.0N/A

Note: The highly negative


 during oxidative stress indicates a highly ordered transition state, typical of bimolecular ROS attack on the sterically hindered nitrogen lone pair.

Mechanistic Degradation Pathways

Understanding the exact molecular fate of the compound is critical for formulation design. The primary degradation pathway under oxidative stress is N-dealkylation, yielding 2,6-dichlorobenzylamine and acetone. Under severe acidic hydrolysis, the C-N bond cleaves to form 2,6-dichlorobenzyl alcohol and isopropylamine.

Pathway A N-isopropyl-2,6-dichlorobenzylamine (Parent API) Oxi Oxidative Stress (3% H2O2, 25°C) A->Oxi N-Dealkylation Hyd Hydrolytic Stress (0.1N HCl/NaOH, 60°C) A->Hyd C-N Cleavage Deg1 2,6-dichlorobenzylamine + Acetone Oxi->Deg1 Deg2 2,6-dichlorobenzyl alcohol + Isopropylamine Hyd->Deg2

Fig 2. Thermodynamic degradation pathways of N-isopropyl-2,6-dichlorobenzylamine under stress.

References

1.[3] ICH Q1A(R2) Stability Testing Requirements Across Regions . PharmaRegulatory.in. 3 2.[5] Q1A (R2) A deep dive in Stability Studies . YouTube. 5 3.[6] Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . Resolvemass.ca. 6 4.[4] Q1 Stability Testing of Drug Substances and Drug Products . FDA.4 5.[2] A Comparative Analysis of 4-Isopropylbenzylamine and Other Benzylamine Reagents in Organic Synthesis . Benchchem. 2 6.[1] A STUDY OF HINDERED ROTATION IN SOME PROTONATED BENZYLAMINES . Canadian Science Publishing. 1

Sources

Foundational

The 2,6-Dichlorobenzyl Amine Scaffold: A Technical Analysis of Privileged Chemical Space

Topic: Literature review of 2,6-dichlorobenzyl amine derivatives Content Type: In-depth technical guide. Executive Summary The 2,6-dichlorobenzyl amine moiety represents a "privileged structure" in medicinal chemistry, d...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature review of 2,6-dichlorobenzyl amine derivatives Content Type: In-depth technical guide.

Executive Summary

The 2,6-dichlorobenzyl amine moiety represents a "privileged structure" in medicinal chemistry, distinguished by its unique combination of high lipophilicity, specific steric occlusion, and metabolic stability. Unlike unsubstituted benzylamines, the 2,6-dichloro substitution pattern restricts bond rotation around the benzylic carbon-nitrogen bond (


), often locking the molecule into a conformation orthogonal to the phenyl ring.

This guide provides a technical review of this scaffold, focusing on its primary application as a selective inhibitor of Copper Amine Oxidases (CAO) and Monoamine Oxidases (MAO) , while also examining its utility in anticonvulsant and antimicrobial drug discovery. We analyze the structure-activity relationships (SAR) that make this motif a critical tool for modulating enzyme active sites that possess narrow hydrophobic channels.

Structural & Electronic Properties

The pharmacological potency of 2,6-dichlorobenzyl amine derivatives stems from three core physicochemical properties:

  • Orthogonal Conformation: The bulky chlorine atoms at the ortho positions create significant steric hindrance. In amides or enzyme-bound states, this forces the phenyl ring to adopt a perpendicular orientation relative to the amide or amine plane, minimizing

    
     strain.
    
  • Lipophilicity: The two chlorine atoms significantly increase the

    
     (partition coefficient), facilitating blood-brain barrier (BBB) penetration—a critical feature for CNS-active agents like anticonvulsants and MAO-B inhibitors.
    
  • Metabolic Blockade: The 2,6-substitution blocks metabolic hydroxylation at the ortho positions and sterically shields the benzylic carbon from rapid oxidative deamination by non-specific enzymes, prolonging half-life.

Therapeutic Applications & Mechanism of Action

Copper Amine Oxidase (CAO) Inhibition

The most mechanistically defined application of 2,6-dichlorobenzyl amines is in the inhibition of Copper Amine Oxidases (CAOs), including Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) and Diamine Oxidase (DAO) .

  • Mechanism: These enzymes possess a deeply buried active site containing a topaquinone (TPQ) cofactor.[1][2] The 2,6-dichlorobenzyl group mimics the substrate but, due to the ortho-chlorines, fits snugly into the hydrophobic channel leading to the active site.

  • Selectivity: Research by Bertini et al. (2014) demonstrated that 2,6-disubstituted benzylamines act as reversible, substrate-like inhibitors . The steric bulk prevents the correct alignment required for the proton abstraction step in the oxidative deamination mechanism, effectively "jamming" the catalytic cycle without covalently modifying the cofactor (unlike hydrazine inhibitors).

CNS Activity: Anticonvulsants & MAO-B

The scaffold is prominent in CNS drug design.

  • Anticonvulsants: Monocyclic 2,6-diketopiperazine derivatives incorporating the 2,6-dichlorophenyl moiety have shown efficacy in Maximal Electroshock (MES) and 6 Hz seizure models. The lipophilic dichlorophenyl ring is hypothesized to interact with voltage-gated sodium channels or modulate GABAergic transmission.

  • MAO-B Inhibition: Similar to CAO inhibition, the scaffold fits the hydrophobic cavity of Monoamine Oxidase B (MAO-B). The 2,6-dichloro pattern provides selectivity over MAO-A by exploiting the smaller substrate cavity of MAO-B.

Antimicrobial & Kinase Activity
  • Antimicrobial:

    
    -(2,6-dichlorobenzyl) benzamides exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus, B. subtilis), likely disrupting cell wall synthesis or membrane integrity.
    
  • Kinase Inhibition: The motif appears in Src kinase inhibitors (e.g., triazine derivatives), where the dichlorophenyl group occupies the hydrophobic pocket adjacent to the ATP-binding site, enforcing selectivity via steric exclusion of larger residues found in other kinases.

Visualizing the Mechanism

The following diagram illustrates the divergent pathways of interaction between the 2,6-dichlorobenzyl amine scaffold and amine oxidases versus standard substrates.

CAO_Inhibition_Mechanism Enzyme Copper Amine Oxidase (TPQ Cofactor) Complex_S Enzyme-Substrate Complex Enzyme->Complex_S + Substrate Complex_I Enzyme-Inhibitor Complex Enzyme->Complex_I + Inhibitor Substrate Primary Amine Substrate (R-CH2-NH2) Inhibitor 2,6-Dichlorobenzyl Amine (Scaffold) Product Aldehyde + H2O2 (Oxidative Deamination) Complex_S->Product Catalytic Cycle Proceeds Block Steric Blockade (No Proton Abstraction) Complex_I->Block 2,6-Cl Steric Clash Prevents Oxidation Block->Enzyme Reversible Dissociation caption Fig 1. Mechanism of Reversible Inhibition by 2,6-Dichlorobenzyl Amines in CAO Enzymes.

Synthetic Methodologies

To access these derivatives, two primary pathways are employed.[3][4][5][6][7] The Nucleophilic Substitution route is generally preferred for 2,6-dichlorobenzyl derivatives due to the high reactivity of the benzylic halide and the commercial availability of 2,6-dichlorobenzyl chloride/bromide.

Experimental Protocol: Nucleophilic Substitution

Target: Synthesis of N-substituted-2,6-dichlorobenzylamine.

Reagents:

  • 2,6-Dichlorobenzyl bromide (1.0 eq)

  • Primary/Secondary Amine (

    
    ) (1.2 eq)
    
  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Step-by-Step Workflow:

  • Preparation: Dissolve the amine (1.2 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask.

  • Base Addition: Add anhydrous

    
     (2.0 mmol) and stir at room temperature for 10 minutes.
    
  • Alkylation: Dropwise add a solution of 2,6-dichlorobenzyl bromide (1.0 mmol) in acetonitrile (2 mL).

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 3:1).
    
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

    
    .[8] Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    
Synthetic Pathway Visualization[6]

Synthesis_Pathway Start 2,6-Dichlorobenzyl Halide (Cl/Br) Reaction Nucleophilic Substitution (K2CO3, MeCN, Reflux) Start->Reaction Amine Amine Nucleophile (R-NH2) Amine->Reaction Final N-(2,6-Dichlorobenzyl) amine Derivative Reaction->Final Yield: 75-90% Intermediate Secondary Amine Intermediate Alt_Start 2,6-Dichlorobenzaldehyde Red_Am Reductive Amination (NaBH(OAc)3) Alt_Start->Red_Am Alternative Route Red_Am->Final caption Fig 2. Synthetic Routes to 2,6-Dichlorobenzyl Amines.

Structure-Activity Relationship (SAR) Summary

The following table summarizes key biological data points derived from the literature, highlighting the versatility of the scaffold.

Therapeutic AreaCompound ClassKey Substituent (R)Activity MetricReference
Antimicrobial Benzamide

-(2-diethylaminoethyl)
MIC: 1.95 µg/mL (B. subtilis)[1]
CAO Inhibition Benzylamine

-hydroxyalkoxy

: Low µM (Reversible)
[2]
Anticonvulsant DiketopiperazineMonocyclic Core

: Comparable to Levetiracetam
[3]
Kinase Inhibitor Triazine4-(2-pyrrolidin-1-ylethoxy)

: <100 nM (Src Kinase)
[4]

SAR Insights:

  • 2,6-Cl is non-negotiable: Removal of one chlorine (2-chloro) or moving to 2,4-dichloro often results in a dramatic loss of selectivity due to increased rotational freedom.

  • Linker Length: For CAO inhibition, the distance between the aromatic ring and the amine nitrogen is critical. The benzyl linker (

    
    ) is optimal for mimicking the substrate; extending to phenethyl (
    
    
    
    ) often shifts activity toward MAO-A or non-specific binding.

Future Outlook

The 2,6-dichlorobenzyl amine scaffold is evolving beyond simple enzyme inhibition. Current trends suggest its utility in:

  • PROTACs (Proteolysis Targeting Chimeras): Using the scaffold as a stable, lipophilic anchor for E3 ligase ligands.

  • Multitarget Ligands: Designing hybrid molecules that target both MAO-B (for neuroprotection) and cholinesterase (for cognitive enhancement) in Alzheimer's therapy.

References

  • Vaishnav, J. (2024).[9] Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity. Current Trends in Pharmacy and Pharmaceutical Chemistry. Link

  • Bertini, V., et al. (2014).[10] Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Bioorganic & Medicinal Chemistry. Link

  • Dawidowski, M., et al. (2012).[11][12] Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. European Journal of Medicinal Chemistry. Link

  • Author Unknown. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Exploratory

Crystal Structure Analysis of (2,6-Dichloro-benzyl)-isopropyl-amine: A Methodological Framework

The following technical guide details the structural analysis framework for (2,6-Dichloro-benzyl)-isopropyl-amine , specifically focusing on its hydrochloride salt form, which is the requisite solid-state phase for cryst...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis framework for (2,6-Dichloro-benzyl)-isopropyl-amine , specifically focusing on its hydrochloride salt form, which is the requisite solid-state phase for crystallographic characterization.

Executive Summary

(2,6-Dichloro-benzyl)-isopropyl-amine (N-(2,6-dichlorobenzyl)propan-2-amine) represents a sterically congested analog of the common methamphetamine mimic, N-isopropylbenzylamine.[1] While the unsubstituted parent compound is known to crystallize in large, flat plates (mimicking methamphetamine HCl), the introduction of chlorine atoms at the 2- and 6-positions of the aromatic ring introduces significant steric strain.[1] This guide provides the definitive protocol for its synthesis, crystallization, and X-ray diffraction (XRD) analysis. The focus is on the Hydrochloride Salt (HCl) form, as the free base is predicted to be a low-melting oil or liquid at room temperature, unsuitable for single-crystal analysis.[1]

Chemical Profile & Predicted Properties

The 2,6-dichloro substitution pattern creates a "molecular gate" effect, restricting rotation around the benzylic carbon-phenyl bond.[1] This results in a distinct conformational lock absent in the unsubstituted analog.

ParameterSpecification
IUPAC Name N-(2,6-dichlorobenzyl)propan-2-amine hydrochloride
Molecular Formula C₁₀H₁₃Cl₂N[1] · HCl
Formula Weight 254.58 g/mol (Salt)
Predicted Morphology Prismatic or block-like crystals (unlike the plates of the non-chlorinated analog)
Key Structural Feature Orthogonal twist of the benzylic C-N bond relative to the phenyl ring plane due to steric clash with Cl atoms.[1]

Experimental Protocol: Synthesis & Crystallization

Expertise Note: Direct alkylation of 2,6-dichlorobenzyl chloride with isopropylamine often leads to over-alkylation or elimination side products due to steric hindrance. The reductive amination pathway is selected here for its specificity and yield.

Synthesis via Reductive Amination

Reagents: 2,6-Dichlorobenzaldehyde (1.0 eq), Isopropylamine (1.2 eq), Sodium Borohydride (NaBH₄, 1.5 eq), Methanol (MeOH), Glacial Acetic Acid (cat.).

  • Imine Formation: Dissolve 2,6-dichlorobenzaldehyde in anhydrous MeOH. Add isopropylamine dropwise with stirring. Add a catalytic amount of acetic acid to activate the carbonyl. Stir at Room Temperature (RT) for 4 hours. Monitoring: Confirm imine formation via TLC (disappearance of aldehyde spot).

  • Reduction: Cool the solution to 0°C. Add NaBH₄ portion-wise (exothermic). Allow to warm to RT and stir for 12 hours.

  • Workup: Quench with water. Evaporate MeOH. Extract aqueous layer with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO₄, and concentrate to yield the Free Base (likely a pale yellow oil).

Hydrochloride Salt Formation & Crystal Growth

The free base is converted to the HCl salt to ensure a stable lattice for X-ray diffraction.

  • Salting: Dissolve the crude oil in minimal diethyl ether. Cool to 0°C.

  • Precipitation: Slowly bubble dry HCl gas or add 2M HCl in diethyl ether dropwise. A white precipitate (the target salt) will form immediately.

  • Recrystallization (Vapor Diffusion Method):

    • Dissolve 50 mg of the crude salt in a minimal volume of Methanol (Solvent) in a small vial.

    • Place this open vial inside a larger jar containing Diethyl Ether (Antisolvent).

    • Seal the outer jar. As ether diffuses into the methanol, solubility decreases, promoting the growth of X-ray quality single crystals over 2-5 days.

Diagram 1: Synthesis and Crystallization Workflow

SynthesisWorkflow Start 2,6-Dichlorobenzaldehyde + Isopropylamine Imine Imine Intermediate (Sterically Hindered) Start->Imine -H2O Reduction Reduction (NaBH4/MeOH) Imine->Reduction FreeBase Free Base (Oil) Conformationally Mobile Reduction->FreeBase SaltForm HCl Salt Formation (Ether/HCl) FreeBase->SaltForm +HCl Cryst Vapor Diffusion (MeOH/Ether) SaltForm->Cryst XRD Single Crystal XRD Analysis Cryst->XRD High Quality Prisms

Caption: Step-by-step pathway from precursors to diffraction-quality crystals.

Crystallographic Analysis Protocol

Trustworthiness: The presence of three chlorine atoms (two on the ring, one counter-ion) significantly increases the absorption coefficient (


). Standard Cu-radiation may result in absorption errors; Mo-radiation is preferred.[1]
Data Collection Parameters
  • Diffractometer: Bruker D8 QUEST or equivalent with Kappa geometry.

  • Radiation Source: Mo-K\alpha (

    
     Å).[1]
    
  • Temperature: 100 K (Cryostream). Critical: Low temperature is mandatory to reduce thermal motion of the flexible isopropyl tail and the chloride counter-ion.

  • Strategy: Full sphere data collection (

    
     rotation) to ensure high redundancy, crucial for accurate scaling and absorption correction (SADABS).
    
Structure Solution & Refinement
  • Space Group Determination: Expect Monoclinic (

    
    ) or Orthorhombic (
    
    
    
    ), common for benzylamine salts.
  • Phasing: Use SHELXT (Intrinsic Phasing) to locate the heavy Cl atoms first.

  • Refinement: Use SHELXL (Least Squares).

    • Anisotropic Displacement: Apply to all non-hydrogen atoms.

    • Hydrogen Atoms: Place aromatic H geometrically. Locate the ammonium N-H protons from the difference Fourier map to accurately model Hydrogen Bonding.

    • Disorder: The isopropyl group often shows rotational disorder. If observed, model over two positions using PART instructions and restrain with SIMU/DELU.

Structural Discussion & Expected Features

This section details the specific structural metrics that must be analyzed to validate the model.

The "Ortho-Effect" Twist

In N-isopropylbenzylamine, the phenyl ring and the C-N-C chain can adopt a nearly planar conformation.[1] In the 2,6-dichloro derivative , the bulky Chlorine atoms at positions 2 and 6 sterically clash with the benzylic protons and the amine group.

  • Analysis: Measure the torsion angle

    
     (C2-C1-C7-N1).[1]
    
  • Prediction:

    
     will deviate significantly from 
    
    
    
    (likely approaching
    
    
    ), placing the C-N bond perpendicular to the aromatic ring to relieve strain.
Supramolecular Architecture

The crystal packing is dominated by charge-assisted hydrogen bonds between the ammonium cation (


) and the chloride anion (

).[1]
  • Primary Interaction:

    
     (Distance approx.[1] 3.1 - 3.2 Å).[1]
    
  • Secondary Interaction:

    
     (Intramolecular weak H-bond).[1]
    
  • Packing Motif: Unlike the "flat stacking" of the non-chlorinated analog, the 2,6-dichloro groups prevent close

    
     stacking.[1] The structure will likely adopt a columnar packing  or a zigzag  arrangement of cations separated by chloride anion channels.
    

Diagram 2: Interaction Logic & Packing Forces

PackingLogic Ammonium Ammonium Center (R2-NH2+) ChlorideIon Chloride Anion (Cl-) Ammonium->ChlorideIon Strong H-Bond (Charge Assisted) OrthoCl 2,6-Dichloro Substituents OrthoCl->Ammonium Repulsion (Forces Conformation) PiSystem Aromatic Pi System OrthoCl->PiSystem Steric Twist (Prevents Planarity) PiSystem->PiSystem Stacking disrupted by Cl bulk

Caption: Schematic of the forces governing the crystal lattice formation.[1]

References

  • SHELX Software Suite : Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Benzylamine Crystallography : Bernstein, J., et al. (1995). "Graph-set analysis of hydrogen-bond patterns in organic crystals." Angewandte Chemie International Edition, 34(14), 1555-1573. Link[1]

  • Related Structure (2,6-dichlorobenzyl derivatives) : CSD Entry DUOANA (2,6-dichlorobenzylamine).[1] Cambridge Structural Database. Link

  • Forensic Relevance of Isopropylbenzylamine : "N-Isopropylbenzylamine hydrochloride as a new adulterant of methamphetamine."[1][2] Forensic Science International. Link

Sources

Foundational

Safety Data Sheet (SDS) for (2,6-Dichloro-benzyl)-isopropyl-amine

The following is an in-depth technical guide and Safety Data Sheet (SDS) analysis for (2,6-Dichloro-benzyl)-isopropyl-amine , also known systematically as N-(2,6-Dichlorobenzyl)propan-2-amine . Executive Summary & Compou...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and Safety Data Sheet (SDS) analysis for (2,6-Dichloro-benzyl)-isopropyl-amine , also known systematically as N-(2,6-Dichlorobenzyl)propan-2-amine .

Executive Summary & Compound Identification

This guide provides a comprehensive safety and handling framework for (2,6-Dichloro-benzyl)-isopropyl-amine , a specialized chemical intermediate.[1] While often overshadowed by its 2,4-isomer or the non-chlorinated N-isopropylbenzylamine (a common methamphetamine mimic), this 2,6-isomer is distinct due to the steric hindrance provided by the ortho-chlorine atoms.[1] This structural feature influences its reactivity, metabolic stability, and application in synthesizing sterically congested ligands for drug development.

Note on Data Availability: As a specialized research intermediate, direct experimental toxicological data is limited.[1] The protocols below are derived from Structure-Activity Relationship (SAR) analysis, leveraging data from its structural analogs (2,6-Dichlorobenzylamine and N-Isopropylbenzylamine) to ensure a conservative and robust safety margin.

Chemical Identity Table
ParameterDetail
IUPAC Name N-[(2,6-dichlorophenyl)methyl]propan-2-amine
Common Name (2,6-Dichloro-benzyl)-isopropyl-amine
Molecular Formula C₁₀H₁₃Cl₂N
Molecular Weight 218.12 g/mol
Structure Secondary amine with a 2,6-dichlorobenzyl moiety
CAS Number Not widely listed (Analog 2,4-isomer: 46190-62-9)
Physical State Liquid (Predicted: Colorless to Pale Yellow)
Solubility Soluble in organic solvents (DCM, MeOH); Low water solubility

Hazard Identification & Risk Assessment (GHS)

Signal Word: DANGER

Based on the functional group analysis (secondary amine + halogenated aromatic), this compound is classified as a Corrosive and Irritant .[1] The basic nitrogen atom poses a risk of chemical burns to mucous membranes.

GHS Classification (Predicted)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

  • Serious Eye Damage: Category 1 (Irreversible damage).[1]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • STOT - Single Exposure: Category 3 (Respiratory tract irritation).[1]

Hazard Statements
  • H314: Causes severe skin burns and eye damage.[1]

  • H302: Harmful if swallowed.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Logic

The presence of the isopropyl group increases lipophilicity compared to the parent benzylamine, potentially facilitating dermal absorption .[1] The 2,6-dichloro substitution increases the compound's stability but does not mitigate the causticity of the amine function.

Composition & Synthesis Context

Understanding the synthesis pathway is critical for identifying impurities (e.g., unreacted aldehydes or reducing agents).[1]

Synthesis Pathway: Reductive Amination

The standard preparation involves the condensation of 2,6-Dichlorobenzaldehyde with Isopropylamine , followed by reduction (typically using Sodium Borohydride or Sodium Triacetoxyborohydride).[1]

Synthesispath A 2,6-Dichlorobenzaldehyde (Precursor A) C Intermediate Imine (Unstable) A->C Condensation (-H2O) B Isopropylamine (Precursor B) B->C E Target Product (2,6-Dichloro-benzyl)-isopropyl-amine C->E Reduction D Reducing Agent (NaBH4) D->E Reagent

Figure 1: Reductive amination pathway.[1][2] Note that residual isopropylamine (Precursor B) contributes to the flammability risk of the crude mixture.[1]

Emergency Response Framework

This protocol prioritizes the neutralization of corrosive injury and prevention of systemic toxicity.[1]

ScenarioImmediate ActionMechanistic Rationale
Eye Contact Rinse immediately with saline/water for 15+ mins. Lift eyelids.Basic amines penetrate the cornea rapidly (saponification of lipids).[1] Immediate dilution is critical to prevent blindness.
Skin Contact Drench with water.[1] Remove contaminated clothing. Do NOT use vinegar.Acid neutralization can generate exothermic heat, worsening the burn. Water flushing removes the agent physically.
Inhalation Move to fresh air.[1] If wheezing, administer oxygen (trained personnel).[1]Amine vapors cause bronchospasm and pulmonary edema. Oxygen supports hypoxia caused by airway constriction.
Ingestion Do NOT induce vomiting. Rinse mouth. Drink 1-2 cups of water/milk.Vomiting re-exposes the esophagus to corrosive damage (perforation risk).[1] Water dilutes the caustic load.

Safe Handling & Storage Protocols

Engineering Controls
  • Ventilation: Must be handled in a Chemical Fume Hood (Face velocity > 100 fpm).[1]

  • Inert Atmosphere: Store under Nitrogen or Argon .[1] Amines react with atmospheric CO₂ to form carbamates (white crust), degrading purity.[1]

Personal Protective Equipment (PPE) Matrix

Selection is based on permeation resistance to amines and chlorinated solvents.[1]

  • Hand Protection:

    • Primary:Nitrile Rubber (0.11 mm) – Splash protection only.[1]

    • Immersion:Silver Shield / 4H or Viton gloves.[1] Avoid Latex (poor resistance to amines).[1]

  • Eye Protection: Chemical Goggles + Face Shield.[1] (Safety glasses are insufficient for corrosive liquids).[1]

  • Body Protection: Lab coat (Nomex/Cotton) + Chemical-resistant apron if transferring large volumes.[1]

Storage Conditions
  • Temperature: 2–8°C (Refrigerated).

  • Segregation: Store away from Strong Oxidizers (e.g., Nitric Acid) and Acid Chlorides .[1] Segregate from anhydrides.

Physical & Chemical Properties (Predicted)

These values are estimated based on the 2,4-isomer and general trends for chlorinated benzylamines.

PropertyValue (Estimated)Note
Boiling Point 245°C - 255°CHigher than non-chlorinated analog due to Cl mass.
Flash Point > 100°CCombustible but not highly flammable.[1]
Density ~1.15 - 1.20 g/cm³Denser than water due to dichlorination.[1]
pH > 11 (Aqueous solution)Strongly alkaline.[1]
pKa ~9.5 - 10.0Typical for secondary amines; protonates at physiological pH.[1]
Partition Coeff (LogP) ~3.5 - 4.0Highly lipophilic; potential for bioaccumulation.[1]

Experimental Workflow: Safe Transfer

The following diagram outlines the logical decision tree for handling spills or transfers, ensuring containment.

HandlingLogic Start Start: Transfer Request CheckPPE Verify PPE: Nitrile + Face Shield? Start->CheckPPE HoodCheck Fume Hood Functional? CheckPPE->HoodCheck Transfer Perform Transfer (Syringe/Cannula) HoodCheck->Transfer Yes Spill Spill Occurs? Transfer->Spill MinorSpill < 10mL: Absorb with Vermiculite Spill->MinorSpill Yes MajorSpill > 10mL: Evacuate & Call EHS Spill->MajorSpill No (Large) Clean Neutralize Waste (Dilute Acetic Acid) MinorSpill->Clean

Figure 2: Decision logic for safe transfer and spill response.

Ecological Information & Disposal

  • Aquatic Toxicity: Expected to be Toxic to aquatic life with long-lasting effects (Acute 2 / Chronic 2).[1] The chlorinated ring resists biodegradation, and the amine group is toxic to algae.

  • Disposal Protocol:

    • Do not dispose of down the drain.[1]

    • Dissolve in a combustible solvent (e.g., acetone).[1]

    • Burn in a chemical incinerator equipped with an afterburner and scrubber (to handle HCl generation).

    • Label waste as "Halogenated Organic Amines".

References

  • PubChem. (2025).[1] Compound Summary: 2,4-Dichloro-N-isopropylbenzylamine (Analog Data).[3] National Library of Medicine. Link

  • Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: 2,6-Dichlorobenzylamine.Link[1][4][5]

  • ECHA. (2025). Registration Dossier: N-Isopropylbenzylamine. European Chemicals Agency.[3] Link[1]

  • Sigma-Aldrich. (2024).[1] Technical Bulletin: Handling of Air-Sensitive Amines.Link[1]

  • Xu, P., et al. (2022).[1] "N-isopropylbenzylamine, a methamphetamine mimic, produces toxicity via increasing nitric oxide in vitro." Toxicology, 480, 153337.[1] (Provides mechanistic toxicity data for the parent scaffold). Link[1]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for (2,6-Dichloro-benzyl)-isopropyl-amine

Application Note: High-Efficiency Synthesis of N-(2,6-Dichlorobenzyl)isopropylamine Executive Summary This guide details the synthesis of N-(2,6-dichlorobenzyl)isopropylamine (also known as N-(2,6-dichlorobenzyl)propan-2...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of N-(2,6-Dichlorobenzyl)isopropylamine

Executive Summary

This guide details the synthesis of N-(2,6-dichlorobenzyl)isopropylamine (also known as N-(2,6-dichlorobenzyl)propan-2-amine). This secondary amine is a critical intermediate in the synthesis of various pharmaceutical agents and agrochemicals.

Two primary methodologies are presented:

  • Reductive Amination (Method A): The preferred "green" route, offering higher selectivity and yield by avoiding over-alkylation.

  • Nucleophilic Substitution (Method B): An alternative route using benzyl halides, useful when aldehyde precursors are unavailable.

Retrosynthetic Analysis

The target molecule consists of a 2,6-dichlorobenzyl core linked to an isopropyl group via a secondary amine.

  • Disconnection A (Reductive Amination): Cleavage of the C-N bond reveals 2,6-dichlorobenzaldehyde and isopropylamine . This pathway relies on the formation of a Schiff base (imine) followed by reduction.[1][2]

  • Disconnection B (Nucleophilic Substitution): Cleavage reveals 2,6-dichlorobenzyl chloride and isopropylamine . This pathway relies on SN2 attack but carries a risk of tertiary amine formation (dialkylation).

Method A: Reductive Amination (Preferred Protocol)

Rationale: This method minimizes the formation of tertiary amines (over-alkylation) and eliminates the handling of lachrymatory benzyl halides.

Reagents & Materials
ReagentEquiv.[3][4]MW ( g/mol )Role
2,6-Dichlorobenzaldehyde 1.0175.01Electrophile
Isopropylamine 1.259.11Nucleophile
Sodium Borohydride (NaBH₄) 1.537.83Reducing Agent
Methanol (MeOH) -32.04Solvent
Acetic Acid (AcOH) Cat.60.05Catalyst (Optional)
Step-by-Step Protocol

Step 1: Imine Formation

  • Charge a clean, dry round-bottom flask with 2,6-dichlorobenzaldehyde (1.0 equiv).

  • Dissolve in anhydrous Methanol (concentration ~0.5 M).

  • Add Isopropylamine (1.2 equiv) dropwise while stirring.

    • Note: The reaction is slightly exothermic.

  • (Optional) Add 1-2 drops of glacial Acetic Acid to catalyze imine formation.

  • Stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by TLC (SiO₂, 20% EtOAc/Hexanes) or LC-MS. The aldehyde spot should disappear, replaced by the imine.

Step 2: Reduction

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise over 15 minutes.

    • Caution: Gas evolution (H₂) will occur. Ensure adequate venting.

  • Remove the ice bath and allow the mixture to warm to RT. Stir for 2–4 hours.

Step 3: Workup & Purification

  • Quench: Carefully add water or saturated NH₄Cl solution to quench excess borohydride.

  • Concentration: Remove Methanol under reduced pressure (Rotavap).

  • Extraction:

    • Resuspend the residue in Dichloromethane (DCM) or Ethyl Acetate.

    • Wash with 1M NaOH (to ensure the amine is free-based).

    • Separate the organic layer.[2][4]

    • Extract the aqueous layer 2x with DCM.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Isolation: Concentrate in vacuo to yield the crude oil.

  • Purification: If necessary, purify via flash column chromatography (Gradient: 0-10% MeOH in DCM with 1% NH₄OH) or distill under high vacuum.

Method B: Nucleophilic Substitution (Alternative)

Rationale: Used when the aldehyde precursor is expensive or unavailable. Requires strict stoichiometry control to prevent dialkylation.

Reagents
  • 2,6-Dichlorobenzyl chloride (1.0 equiv)[5]

  • Isopropylamine (3.0–5.0 equiv) – Excess is critical to favor mono-alkylation.

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) – Acid scavenger.

  • Acetonitrile (MeCN) or Ethanol (Solvent).

Protocol
  • Dissolve 2,6-dichlorobenzyl chloride in MeCN.

  • Add K₂CO₃ and Isopropylamine (large excess).

  • Heat to reflux (or 60°C) for 4–6 hours.

  • Workup: Filter off solids (salts). Concentrate the filtrate. Perform acid-base extraction (Acidify to pH 2 -> Wash with ether -> Basify aqueous layer to pH 12 -> Extract product into DCM) to remove non-basic impurities.

Process Visualization (Method A)

ReductiveAmination Start Start: 2,6-Dichlorobenzaldehyde + Isopropylamine ImineStep Step 1: Imine Formation (MeOH, RT, 2-4h) Start->ImineStep Check Checkpoint: TLC/LC-MS (Imine Formed?) ImineStep->Check Check->ImineStep No (Stir longer) Reduction Step 2: Reduction Add NaBH4 (0°C -> RT) Check->Reduction Yes Quench Step 3: Quench Add Sat. NH4Cl Reduction->Quench Extraction Step 4: Workup Extract w/ DCM, Wash w/ NaOH Quench->Extraction Product Final Product: N-(2,6-Dichlorobenzyl)isopropylamine Extraction->Product

Caption: Workflow for the reductive amination of 2,6-dichlorobenzaldehyde with isopropylamine.

Analytical Characterization (Expected Data)

To validate the synthesis, compare your isolated product against these expected spectral parameters.

TechniqueParameterExpected Signal / ValueAssignment
¹H NMR δ 7.1 – 7.4 ppm Multiplet (3H)Aromatic Protons (2,6-dichloro substitution pattern)
δ 3.9 – 4.1 ppm Singlet (2H)Benzylic -CH ₂-N
δ 2.8 – 3.0 ppm Septet (1H)Isopropyl -CH -
δ 1.0 – 1.2 ppm Doublet (6H)Isopropyl -CH
¹³C NMR ~135 ppm Quaternary CAromatic C-Cl
~48 ppm CHIsopropyl CH
~45 ppm CH₂Benzylic CH₂
~22 ppm CH₃Isopropyl Methyls
Physical State Liquid / Low-melting solidFree base is typically an oil; HCl salt is a solid.[6][7][8][9]

Troubleshooting & Expertise

IssueProbable CauseSolution
Low Yield Incomplete imine formation.Ensure aldehyde is fully consumed before adding NaBH₄. Add molecular sieves or MgSO₄ during Step 1 to remove water.
Tertiary Amine Impurity Over-alkylation (Method B).Switch to Method A (Reductive Amination). If using Method B, increase isopropylamine equivalents to >5.0.
Product is Water Soluble Protonation of amine.Ensure the aqueous layer during extraction is strongly basic (pH > 12) using NaOH to force the amine into the organic layer.
Emulsion during Workup Fine precipitates.Filter the biphasic mixture through Celite or add brine to break the emulsion.

References

  • Reductive Amination Overview

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
  • General Synthesis of Benzylamines

    • "Preparation of Secondary Amines via Reductive Amination." Organic Syntheses, Coll.[3] Vol. 10, p. 325 (2004).

  • Safety Data (Isopropylamine)

    • PubChem CID 6363.[10]

  • Nucleophilic Substitution Mechanisms

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley-Interscience.

Sources

Application

Optimized Reaction Conditions for 2,6-Dichlorobenzyl Alkylation

Executive Summary The alkylation of 2,6-dichlorobenzyl halides (chloride or bromide) presents a unique synthetic challenge compared to unsubstituted benzyl halides. While the electron-withdrawing nature of the chlorine a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The alkylation of 2,6-dichlorobenzyl halides (chloride or bromide) presents a unique synthetic challenge compared to unsubstituted benzyl halides. While the electron-withdrawing nature of the chlorine atoms theoretically activates the benzylic carbon toward nucleophilic attack, the steric hindrance imposed by the two ortho-chloro substituents significantly retards


 reaction rates.

This guide provides optimized protocols to overcome the "ortho-effect" barrier. We prioritize Phase Transfer Catalysis (PTC) for industrial scalability and Anhydrous Dipolar Aprotic conditions for high-precision laboratory synthesis. These methods minimize the primary side-reaction—hydrolysis to 2,6-dichlorobenzyl alcohol—while maximizing yield.

Strategic Analysis: The "Ortho-Effect" Barrier

Successful alkylation requires balancing electronic activation against steric shielding.

Mechanistic Insight[1]
  • Electronic Effect: The Cl atoms at positions 2 and 6 are inductively electron-withdrawing (-I effect). This increases the electrophilicity of the benzylic carbon, theoretically favoring nucleophilic attack.

  • Steric Effect (Dominant): The Van der Waals radii of the two chlorine atoms create a "steric gate" around the benzylic carbon. This blocks the backside attack required for the

    
     mechanism.[1]
    
  • Consequence: Standard conditions (e.g., Acetone/

    
     at RT) often result in stalled reactions or low conversion. Forcing conditions (high heat) without phase control leads to rapid hydrolysis by trace water.
    
Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal reaction setup for your specific nucleophile.

ReactionLogic Start Select Nucleophile Nu_Type Nucleophile Type? Start->Nu_Type Alcohols Alcohols/Phenols (O-Alkylation) Nu_Type->Alcohols Amines Amines/Imidazoles (N-Alkylation) Nu_Type->Amines Carbon Active Methylenes (C-Alkylation) Nu_Type->Carbon Cond_PTC Protocol A: Phase Transfer Catalysis (Toluene/NaOH/TBAB) Alcohols->Cond_PTC Preferred (Scalable) Amines->Cond_PTC If liquid amine Cond_Anhyd Protocol B: Anhydrous/Polar Aprotic (DMF/K2CO3 or NaH) Amines->Cond_Anhyd High Selectivity Carbon->Cond_Anhyd Requires Strong Base Result Target: 2,6-Dichlorobenzyl Derivative Cond_PTC->Result Cond_Anhyd->Result

Figure 1: Strategic selection of reaction conditions based on nucleophile class.

Detailed Experimental Protocols

Protocol A: Phase Transfer Catalysis (PTC) – The Industrial Standard

Best for: O-alkylation (Phenols, Alcohols) and N-alkylation of robust heterocycles (e.g., Imidazole). Mechanism: The quaternary ammonium salt shuttles the anionic nucleophile from the aqueous phase into the organic phase (Toluene), where the 2,6-dichlorobenzyl chloride resides. This separation prevents the benzyl halide from contacting water, virtually eliminating hydrolysis.

Reagents
  • Substrate: 2,6-Dichlorobenzyl chloride (1.0 equiv)

  • Nucleophile: Alcohol/Phenol or Imidazole derivative (1.0–1.1 equiv)

  • Solvent: Toluene (3–5 volumes relative to substrate)

  • Base: 50% NaOH (aq) or solid KOH (2.0 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) or TEBAC (1–5 mol%)

Step-by-Step Methodology
  • Charge: To a reaction vessel equipped with a reflux condenser and vigorous mechanical stirring, add the Nucleophile , Toluene , and Base .

  • Catalyst Addition: Add TBAB (0.05 equiv). Stir for 15 minutes at room temperature to establish the ion pair.

  • Substrate Addition: Add 2,6-dichlorobenzyl chloride dropwise. Note: Dropwise addition controls the exotherm and ensures the concentration of alkylating agent remains low relative to the nucleophile.

  • Reaction: Heat the biphasic mixture to 60–80°C .

    • Critical Parameter: Vigorous stirring (>500 RPM) is mandatory to maximize the interfacial surface area.

  • Monitoring: Monitor by HPLC or TLC. Reaction typically completes in 2–4 hours .

  • Workup: Cool to RT. Separate phases. Wash the organic layer with water (2x) and Brine (1x). Dry over

    
     and concentrate.
    

Why this works: The lipophilic nature of the catalyst allows it to penetrate the steric shield of the 2,6-dichloro substitution more effectively than solvated inorganic ions.

Protocol B: Anhydrous Dipolar Aprotic – The Laboratory Standard

Best for: Sensitive substrates, C-alkylation, or when strictly anhydrous conditions are required to prevent side reactions.

Reagents
  • Substrate: 2,6-Dichlorobenzyl bromide or chloride (1.0 equiv)

  • Nucleophile: Amine, Malonate, or Alkoxide (1.0–1.2 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Avoid Acetone; it boils too low (56°C) to overcome the steric barrier efficiently.

  • Base:

    
     (mild) or NaH (strong, for alcohols/carbon).[2]
    
Step-by-Step Methodology
  • Preparation: Flame-dry the glassware and purge with Nitrogen/Argon.

  • Deprotonation (if using NaH): Suspend NaH (1.2 equiv) in DMF at 0°C. Add the nucleophile slowly. Stir for 30 mins until

    
     evolution ceases.
    
  • Addition: Add 2,6-dichlorobenzyl halide in one portion (if solid) or solution (if liquid).

  • Reaction: Heat to 80°C .

    • Caution: Do not exceed 100°C unless necessary. Higher temperatures promote elimination or polymerization of the benzyl halide.

  • Time: 4–12 hours. (Slower than PTC due to lack of interfacial concentration effects).

  • Quench: Pour mixture onto crushed ice/water. Extract with Ethyl Acetate.[2]

Case Study: Synthesis of Isoconazole Nitrate

Reference: Industrial synthesis of antifungal azoles.

The synthesis of Isoconazole involves the etherification of a secondary alcohol with 2,6-dichlorobenzyl chloride.[3] This specific transformation validates the PTC Protocol .

ParameterOptimized ValueImpact on Quality
Solvent TolueneNon-polar solvent suppresses

ionization, preventing hydrolysis.
Temperature 60°CSufficient energy to overcome steric hindrance without degrading the sensitive imidazole moiety.
Catalyst TEBAC (Triethylbenzylammonium chloride)Efficiently shuttles the alkoxide anion.
Yield >85%Significantly higher than non-catalyzed aqueous methods (~45%).

Troubleshooting & Critical Control Points

Impurity Profile
  • Impurity A (Hydrolysis): 2,6-Dichlorobenzyl alcohol.[4]

    • Cause: Wet solvent or insufficient catalyst in PTC.

    • Fix: Dry solvents for Protocol B; increase stirring speed for Protocol A.

  • Impurity B (Dimerization): Bis(2,6-dichlorobenzyl) ether.

    • Cause: Hydrolysis product reacting with starting material.

    • Fix: Ensure Nucleophile is in excess (1.1–1.2 equiv).

Reactivity of Chloride vs. Bromide
  • 2,6-Dichlorobenzyl Chloride: Cheaper, more stable, but slower reacting. Preferred for large-scale PTC reactions.

  • 2,6-Dichlorobenzyl Bromide: Significantly faster leaving group. Use for Protocol B (mild conditions) if the substrate is thermally sensitive.

Visualizing the Mechanism

The diagram below illustrates the PTC cycle and the steric challenge.

Mechanism cluster_aqueous Aqueous Phase (NaOH) cluster_organic Organic Phase (Toluene) OH OH- Q_Cl Q+ Cl- (Catalyst) OH->Q_Cl Ion Exchange Nu_H H-Nu (Nucleophile) Nu_H->OH Deprotonation Q_Nu Q+ Nu- (Active Species) Q_Cl->Q_Nu Phase Transfer Substrate 2,6-Cl2-Bn-Cl (Sterically Shielded) Q_Nu->Substrate Shuttles Nu- Product 2,6-Cl2-Bn-Nu (Product) Substrate->Product SN2 Attack (Rate Limiting Step)

Figure 2: Phase Transfer Catalysis mechanism facilitating the reaction across the interface.

References

  • Google Patents. (2012). CN102399192A - Method for preparing isoconazole nitrate.
  • PubChem. (n.d.). Isoconazole (CID 3760). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Makosza, M. (2000).[5] Phase-transfer catalysis.[4][6][5][7] A general green methodology in organic synthesis. Pure and Applied Chemistry. (General reference for PTC mechanics).

  • Lumen Learning. (n.d.). Factors affecting rate of nucleophilic substitution reactions.[8][9][10][11] Retrieved October 26, 2023, from [Link]

Sources

Method

Application Note: High-Efficiency Microwave-Assisted Synthesis of N-Isopropyl-2,6-dichlorobenzylamine

Introduction & Executive Summary The synthesis of N-isopropyl-2,6-dichlorobenzylamine presents a classic challenge in organic chemistry: the "ortho-effect." While standard benzylamines are easily synthesized via reductiv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Executive Summary

The synthesis of N-isopropyl-2,6-dichlorobenzylamine presents a classic challenge in organic chemistry: the "ortho-effect." While standard benzylamines are easily synthesized via reductive amination, the presence of chlorine atoms at the 2 and 6 positions of the aromatic ring creates significant steric shielding of the benzylic carbon.

Conventional thermal heating (reflux) often results in sluggish imine formation, incomplete conversion, and the requirement for harsh Lewis acid catalysts (e.g.,


) that complicate workup.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages dielectric heating to overcome this energy barrier. By selectively heating the polar reaction matrix, we achieve quantitative imine formation in minutes rather than hours, followed by a controlled reduction step.

Key Advantages of this Protocol
  • Reaction Time: Reduced from 12–24 hours (thermal) to <30 minutes.

  • Yield: Increased from ~65% to >92%.

  • Purity: Cleaner reaction profile eliminates the need for chromatographic purification in many cases.

  • Safety: Eliminates the need for high-pressure hydrogenation or toxic cyanoborohydrides.

Mechanistic Insight: The Steric Challenge

The synthesis proceeds via Reductive Amination , a two-stage process:[1][2]

  • Condensation: 2,6-Dichlorobenzaldehyde reacts with isopropylamine to form the imine (Schiff base).

  • Reduction: The imine is reduced to the secondary amine using Sodium Borohydride (

    
    ).
    

The Challenge: The bulky chlorine atoms at the 2,6-positions sterically hinder the nucleophilic attack of the isopropylamine on the carbonyl carbon. Under microwave irradiation, the dipolar rotation of the solvent (Methanol) and the reagents creates localized superheating, increasing the effective collision frequency and overcoming the activation energy barrier imposed by the steric bulk.

Reaction Mechanism Diagram[3]

ReactionMechanism cluster_steric Microwave Effect Aldehyde 2,6-Dichlorobenzaldehyde (Sterically Hindered) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack (MW Accelerated) Amine Isopropylamine Amine->Hemiaminal Imine Imine (Schiff Base) - H2O Hemiaminal->Imine Dehydration (-H2O) Product N-isopropyl-2,6- dichlorobenzylamine Imine->Product Reduction (NaBH4)

Figure 1: Mechanistic pathway highlighting the microwave-accelerated nucleophilic attack and dehydration steps.

Experimental Protocol

Safety Warning:

  • Isopropylamine is highly volatile and corrosive. Handle in a fume hood.

  • Sodium Borohydride (

    
    )  releases hydrogen gas upon reaction with protic solvents. Do NOT  seal the microwave vessel during the reduction step if gas evolution is active.
    
  • Microwave Vials: Use only certified pressure-rated vials (e.g., 10 mL or 30 mL).

Materials
  • Precursor A: 2,6-Dichlorobenzaldehyde (1.0 equiv)

  • Precursor B: Isopropylamine (1.2 equiv)

  • Reducing Agent: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous Methanol (MeOH)

  • Drying Agent: Magnesium Sulfate (

    
    ) or Molecular Sieves (4Å) - Optional but recommended to drive equilibrium.
    
Step-by-Step Workflow
Stage 1: Imine Formation (Microwave Irradiation)
  • Preparation: In a 10 mL microwave process vial, dissolve 2,6-Dichlorobenzaldehyde (175 mg, 1.0 mmol) in Methanol (3 mL).

  • Addition: Add Isopropylamine (102 µL, 1.2 mmol).

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation: Place in the microwave reactor (Single-mode or Multimode).

    • Temperature: 100 °C

    • Time: 10 minutes

    • Stirring: High

    • Power: Dynamic (Max 150W)

  • Validation: Analyze a small aliquot via TLC or GC-MS. The aldehyde peak should be absent.

Stage 2: Reduction (Open Vessel / Controlled)

Note: Reduction is exothermic and evolves gas. We recommend performing this step outside the microwave or in an "open-vessel" microwave mode if available.

  • Cooling: Allow the vial to cool to room temperature. Decap the vial carefully to relieve any pressure.

  • Reduction: Add

    
      (57 mg, 1.5 mmol) in small portions over 5 minutes.
    
    • Observation: Vigorous bubbling (

      
       gas) will occur.
      
  • Completion: Stir at room temperature for 15 minutes.

    • Optional MW Step: If the imine is stable, the vessel can be loosely capped (or equipped with a reflux condenser in open-vessel MW) and heated to 50 °C for 5 minutes to ensure completion.

  • Quenching: Add 1 mL of water to quench excess borohydride.

  • Workup:

    • Evaporate Methanol under reduced pressure.

    • Redissolve residue in Dichloromethane (DCM) and water.

    • Extract aqueous layer with DCM (2 x 10 mL).

    • Dry combined organics over

      
      , filter, and concentrate.
      
Experimental Workflow Diagram

Workflow Start Weigh Reagents (Aldehyde + Amine + MeOH) MW_Step MW Irradiation 100°C / 10 min / Sealed Start->MW_Step Cool Cool to RT & Decap MW_Step->Cool Reduction Add NaBH4 (Portionwise) Stir 15 min @ RT Cool->Reduction Quench Quench with H2O Evaporate MeOH Reduction->Quench Extract DCM Extraction & Phase Separation Quench->Extract Final Pure Oil/Solid (>92% Yield) Extract->Final

Figure 2: Operational workflow for the one-pot, two-step synthesis.

Data Analysis & Comparison

The following data contrasts the microwave protocol against the traditional thermal reflux method (toluene reflux with Dean-Stark trap).

MetricConventional Thermal RefluxMicrowave Protocol (This Work)
Reaction Time 18 Hours25 Minutes (Total)
Solvent Toluene (Toxic)Methanol (Greener)
Catalyst Often requires

-TsOH
None required
Yield 65 - 72%92 - 95%
Purification Column Chromatography requiredSimple Extraction often sufficient

Why the difference? In the thermal method, the steric bulk of the 2,6-dichlorophenyl group prevents the amine from approaching the carbonyl. The high temperature needed to force this interaction often leads to degradation of the aldehyde or amine. Microwave heating provides efficient energy transfer directly to the polar transition state, accelerating the rate-determining step (nucleophilic attack) without degrading the reagents [1, 2].

Troubleshooting & Optimization

  • Incomplete Imine Formation: If TLC shows remaining aldehyde after 10 minutes, add 10 mol% of Acetic Acid or

    
      to the reaction mixture before MW irradiation. This activates the carbonyl oxygen.
    
  • Over-Alkylation: While rare for this specific sterically hindered target, if tertiary amines are observed, ensure a strict 1:1 or slight excess of amine (1.2 equiv) is used, avoiding large excesses of aldehyde.

  • Scale-Up: When scaling beyond 20 mmol, switch from sealed vials to an open-vessel microwave system equipped with a reflux condenser to manage pressure safely.

References

  • Varma, R. S. (1999). Solvent-free organic syntheses using supported reagents and microwave irradiation.[3][4][5] Green Chemistry, 1(1), 43-55. [Link]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[6] Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904. (Foundational text on Reductive Amination mechanism). [Link]

Sources

Application

Using (2,6-Dichloro-benzyl)-isopropyl-amine as a pharmaceutical intermediate

Application Note: Utilizing (2,6-Dichloro-benzyl)-isopropyl-amine in Advanced Pharmaceutical Synthesis Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing (2,6-Dichloro-benzyl)-isopropyl-amine in Advanced Pharmaceutical Synthesis

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic introduction of steric bulk and conformational rigidity is a proven tactic to enhance target selectivity, improve metabolic stability, and increase blood-brain barrier (BBB) penetrance. (2,6-Dichloro-benzyl)-isopropyl-amine (CAS: 940195-21-1) is a highly specialized secondary amine building block that perfectly embodies this design philosophy[1].

Unlike unhindered primary or secondary amines, this compound features two distinct steric elements:

  • The 2,6-Dichlorobenzyl Motif: The ortho-chlorine atoms induce severe allylic strain, forcing the benzyl ring out of coplanarity with the amine nitrogen. This "conformational lock" reduces the entropic penalty upon binding to deep, narrow receptor pockets, a feature heavily utilized in the design of kinase inhibitors (e.g., c-Met inhibitors) and G-protein coupled receptor (GPCR) ligands[2][3]. Furthermore, the ortho-substituents sterically block cytochrome P450-mediated oxidation at the benzylic position.

  • The N-Isopropyl Group: This bulky aliphatic group shields the basic nitrogen, modulating its

    
     and drastically reducing the rate of oxidative N-dealkylation—a common metabolic liability in CNS-active drugs[4].
    

Pharmacophore Moiety 2,6-Dichlorobenzyl-isopropyl Motif OrthoCl Ortho-Chlorines (Conformational Lock) Moiety->OrthoCl IsoPropyl N-Isopropyl Group (Steric Shielding) Moiety->IsoPropyl Receptor Target Receptor (e.g., GPCR / Kinase) OrthoCl->Receptor Deep Pocket Insertion Metabolism CYP450 Enzymes OrthoCl->Metabolism Blocks Ortho-Oxidation IsoPropyl->Receptor Modulates Lipophilicity IsoPropyl->Metabolism Reduces N-Dealkylation

Fig 1: Pharmacological rationale for the 2,6-dichlorobenzyl-isopropyl motif in drug design.

Physicochemical Profiling

Understanding the physicochemical properties of this intermediate is critical for predicting its behavior in both synthetic workflows and downstream biological assays. The data below summarizes its quantitative profile[1].

PropertyValuePharmacological & Synthetic Relevance
CAS Number 940195-21-1Standardized identification for global procurement[1].
Molecular Weight 218.12 g/mol Low MW allows for downstream fragment additions without exceeding Lipinski's Rule of 5.
LogP (Predicted) ~3.49High lipophilicity; drives passive membrane permeability and CNS exposure.
Topological Polar Surface Area 12.03 ŲMinimal polar surface area; ideal for crossing the blood-brain barrier.
Hydrogen Bond Donors 1Single secondary amine available for functionalization.
Rotatable Bonds 3Restricted flexibility reduces entropic penalty upon target binding.

Synthetic Applications & Workflows

The very features that make (2,6-Dichloro-benzyl)-isopropyl-amine pharmacologically desirable—its extreme steric encumbrance—also make it synthetically challenging. Standard coupling conditions often fail due to the blocked nucleophilic trajectory of the nitrogen lone pair.

To successfully integrate this building block into complex scaffolds, chemists must rely on highly reactive electrophiles or specialized catalytic systems.

Workflow Intermediate (2,6-Dichloro-benzyl) -isopropyl-amine CAS: 940195-21-1 Amidation Amidation (HATU / DIPEA) Intermediate->Amidation Acyl Donors CrossCoupling C-N Cross-Coupling (Pd / RuPhos) Intermediate->CrossCoupling Aryl Halides Reductive Reductive Amination (NaBH(OAc)3) Intermediate->Reductive Carbonyls Amides Sterically Shielded Amides Amidation->Amides Anilines Complex Tertiary Anilines CrossCoupling->Anilines Amines Basic CNS-Active Scaffolds Reductive->Amines

Fig 2: Synthetic workflows for (2,6-Dichloro-benzyl)-isopropyl-amine in drug discovery.

Self-Validating Experimental Protocols

Protocol A: High-Efficiency Amidation of a Sterically Hindered Secondary Amine

Standard carbodiimides (e.g., EDC, DCC) are ineffective here; the hindered amine attacks the O-acylisourea intermediate too slowly, leading to inactive N-acylurea byproducts. This protocol utilizes HATU, which generates a highly reactive, sterically accessible 7-aza-1-hydroxybenzotriazole (HOAt) ester.

Reagents:

  • Target Carboxylic Acid (1.0 equiv)

  • (2,6-Dichloro-benzyl)-isopropyl-amine (1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere (Argon). Add DIPEA, followed by HATU.

    • Causality: DIPEA (

      
       ~10.5) is a non-nucleophilic base that deprotonates the acid without competing for the activated ester. DMF stabilizes the highly polar transition states of the coupling reaction.
      
  • Pre-activation Monitoring (Self-Validation): Stir for 15 minutes. An observable color change (often to pale yellow) indicates the formation of the active HOAt ester.

  • Amine Addition: Add (2,6-Dichloro-benzyl)-isopropyl-amine dropwise. Stir at room temperature for 12–18 hours. If conversion stalls, elevate temperature to 40°C.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. The reaction is self-validating when the starting acid mass disappears and the target mass (

    
    ) emerges.
    
  • Workup: Quench with saturated aqueous

    
     to hydrolyze unreacted active ester. Extract with Ethyl Acetate. Wash the organic layer with 1M HCl to remove unreacted amine.
    
    • Expert Insight: Because this amine is highly lipophilic, it may resist extraction into aqueous acid. If unreacted amine persists in TLC/LC-MS, treat the organic layer with an isocyanate-functionalized silica scavenger resin for 2 hours before filtration.

Protocol B: Buchwald-Hartwig C-N Cross-Coupling

Coupling this amine to an aryl halide requires overcoming the massive steric barrier during the reductive elimination step of the palladium catalytic cycle. The RuPhos ligand is explicitly designed to accelerate this step for bulky secondary amines.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • (2,6-Dichloro-benzyl)-isopropyl-amine (1.2 equiv)

  • 
     (0.02 equiv, 4 mol% Pd)
    
  • RuPhos (0.08 equiv)

  • Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • System Degassing (Critical Step): Combine the aryl bromide, amine, and toluene in a Schlenk flask. Sparge the solution with Argon for 15 minutes.

    • Causality: Palladium(0) complexes are highly sensitive to oxidation. Oxygen must be rigorously excluded to prevent catalyst deactivation.

  • Catalyst Assembly: Add

    
    , RuPhos, and 
    
    
    
    against a positive flow of Argon. Seal the vessel.
    • Causality: RuPhos is a bulky, electron-rich biarylphosphine ligand. Its size prevents the formation of unreactive bis(amine)palladium complexes, while its electron density accelerates the oxidative addition of the aryl bromide.

  • Thermal Activation: Heat the reaction to 100°C–110°C for 8–12 hours.

    • Self-Validation: The reaction mixture should transition from a deep purple/red (

      
      ) to a dark yellow/brown homogeneous solution, indicating the formation of the active monomeric Pd(0)-RuPhos complex.
      
  • IPC & Isolation: Monitor by GC-MS or LC-MS. Upon completion, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Purify via flash chromatography.

References

Sources

Technical Notes & Optimization

Troubleshooting

Removing dimer impurities from (2,6-Dichloro-benzyl)-isopropyl-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering dimer impurities during the synthesis and purification of (2,6-Dichloro-benzyl)-isopropyl-amine....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering dimer impurities during the synthesis and purification of (2,6-Dichloro-benzyl)-isopropyl-amine. It is structured in a question-and-answer format to directly address common challenges and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the likely structure of a "dimer impurity" in (2,6-Dichloro-benzyl)-isopropyl-amine synthesis, and how does it form?

A1: While the exact structure depends on the synthetic route, a common "dimer" is a higher molecular weight byproduct formed from side reactions. The synthesis of (2,6-Dichloro-benzyl)-isopropyl-amine typically proceeds via one of two main pathways:

  • Reductive Amination: Reaction of 2,6-dichlorobenzaldehyde with isopropylamine.[1]

  • Nucleophilic Substitution: Reaction of 2,6-dichlorobenzyl chloride with isopropylamine.[2]

During these processes, over-alkylation can occur, where the desired secondary amine product reacts with another molecule of the benzyl starting material. This leads to the formation of a tertiary amine, which in this context is the most probable "dimer impurity": N,N-bis(2,6-dichlorobenzyl)isopropylamine .

Another possibility, especially under certain conditions, is the formation of triazine derivatives through the reaction of three aldehyde and amine molecules.[3] However, the tertiary amine dimer is a more common process-related impurity to troubleshoot.

Q2: What is the critical first step when an unknown, high-molecular-weight impurity is detected?

A2: The first step is unequivocal identification and quantification. Do not proceed with extensive purification optimization until you know what you are trying to remove. A multi-pronged analytical approach is essential for impurity profiling.[][5]

  • Mass Spectrometry (MS): Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurity.[6][7] This is the fastest way to confirm if the peak corresponds to the expected dimer mass (e.g., C₁₇H₁₇Cl₄N for N,N-bis(2,6-dichlorobenzyl)isopropylamine).

  • High-Performance Liquid Chromatography (HPLC): Develop a robust HPLC method to quantify the impurity. This method will be the benchmark for assessing the success of any purification strategy.[6][7]

  • Forced Degradation Studies: Perform stress studies (acid, base, oxidation, heat, light) to ensure your analytical method can separate the dimer from potential degradation products.[6]

Q3: Which purification technique is most effective for removing dimer impurities from my target amine?

A3: The optimal technique depends on the scale of your work, the required final purity, and the specific properties of the impurity. There is no single "best" method. The three most common and effective techniques are Recrystallization (as a salt), Column Chromatography, and Vacuum Distillation.

The following table provides a comparative overview to guide your selection:

TechniqueTypical PurityTypical YieldScalabilityPrimary Application
Recrystallization (as a salt) >99.5%80-95%ExcellentHigh-purity final product, polishing step.[8]
Flash Column Chromatography >98%60-85%Poor to ModerateSmall to medium scale, complex mixtures.[9]
Vacuum Distillation >99%70-90%ExcellentLarge scale, thermally stable compounds.[10][11]

Troubleshooting & In-Depth Guides

This section provides detailed protocols and troubleshooting advice for the most common analytical and purification challenges.

Guide 1: Analytical Characterization - Is It a Dimer?

You've run an HPLC of your crude (2,6-Dichloro-benzyl)-isopropyl-amine and see a late-eluting peak that you suspect is a dimer. Here’s how to proceed.

G cluster_0 Analytical Phase cluster_1 Purification Phase A Crude Product with Unknown Impurity B Analyze via LC-MS A->B C Determine Molecular Weight of Impurity B->C D Does MW match potential dimer? C->D E Develop Quantitative RP-HPLC Method D->E Yes F Select Purification Strategy E->F G Recrystallization (Salt Formation) F->G High Purity/ Scalable H Flash Chromatography F->H Lab Scale/ Complex Mix I Vacuum Distillation F->I Large Scale/ High BP Diff. J Analyze Fractions/ Final Product via HPLC G->J H->J I->J K Product Meets Purity Specification? J->K K->F No, Re-evaluate L Finished Product K->L Yes

Caption: Workflow for Impurity ID and Purification Strategy.

This protocol provides a starting point for developing a method to separate the monomer from its potential dimer impurity.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 30% B

    • 35-40 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve ~1 mg of crude material in 1 mL of 50:50 Acetonitrile/Water.

Causality: The dimer, being larger and more non-polar, will be more retained on the C18 stationary phase and thus have a longer retention time than the monomer. The TFA acidifies the mobile phase, ensuring the amines are protonated and reducing peak tailing.

Guide 2: Purification via Recrystallization as a Hydrochloride Salt

This is often the most effective and scalable method for achieving high purity. The principle relies on the different solubilities of the monomer hydrochloride salt and the dimer impurity in a chosen solvent system.[8][12] The rigid, ionic nature of the salt facilitates the formation of a well-ordered crystal lattice, excluding impurities.[13][14]

G A Crude Amine Freebase in Solvent (e.g., IPA) B Add HCl Solution (e.g., HCl in IPA) A->B C Precipitation of Crude Amine HCl Salt B->C D Isolate Crude Salt (Vacuum Filtration) C->D E Dissolve in Minimal Hot Solvent (e.g., Ethanol) D->E F Slow Cooling to Room Temp, then Ice Bath E->F G Formation of Pure Crystals F->G I Mother Liquor (Contains Impurities) F->I H Isolate Pure Crystals (Filtration) & Dry G->H

Caption: Process flow for purification by salt recrystallization.

  • Salt Formation:

    • Dissolve the crude amine freebase (1.0 eq) in a moderate amount of a suitable solvent like isopropanol (IPA) or ethyl acetate.

    • Slowly add a solution of hydrochloric acid (1.05 eq, e.g., 2M HCl in IPA or gaseous HCl) with stirring.[12]

    • The hydrochloride salt will precipitate, often as a white solid. If precipitation is slow, cool the mixture in an ice bath.

    • Collect the crude salt by vacuum filtration and wash with a small amount of cold solvent (e.g., cold IPA).

  • Recrystallization:

    • Transfer the dried crude salt to a clean flask.

    • Add a recrystallization solvent (e.g., ethanol, methanol, or an ethanol/ether mixture) in portions while heating to a gentle reflux until the salt just dissolves. Use the minimum amount of hot solvent necessary.[13]

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for selective crystallization and impurity exclusion.

    • Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • Problem: The amine hydrochloride "oils out" instead of crystallizing.

    • Cause & Solution: The boiling point of the solvent may be too high, or the concentration is too great. Add more solvent to the hot mixture. Alternatively, try a different solvent system entirely, such as ethanol/diethyl ether, where ether acts as an anti-solvent.[8]

  • Problem: Purity does not improve significantly after recrystallization.

    • Cause & Solution: The impurity may be co-crystallizing. This happens if the impurity has very similar properties or if cooling is too rapid. Ensure the cooling process is very slow. Consider a different solvent that better differentiates the solubilities of the desired salt and the impurity.

Guide 3: Purification by Flash Column Chromatography

Chromatography is an excellent option for smaller scales or when recrystallization fails. However, the basic nature of amines requires special consideration to avoid poor separation.[9]

G A Observe Peak Tailing/ Poor Separation on Silica B Cause: Acidic Silanols on Silica Interact with Basic Amine[9] A->B C Solution 1: Modify Mobile Phase B->C D Solution 2: Use Different Stationary Phase B->D E Add Competing Base: 0.5-2% Triethylamine (TEA) or Ammonia in MeOH[9] C->E F Use Amine-Functionalized Silica or Basic Alumina[9] D->F

Sources

Optimization

Overcoming steric hindrance in 2,6-dichloro substitution reactions

Technical Support Center: Overcoming Steric Hindrance in 2,6-Dichloro Substitution Introduction: The "Steric Wall" of 2,6-Dichloro Systems User Profile: Medicinal Chemists, Process Chemists Subject: 2,6-Dichloropyridine,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 2,6-Dichloro Substitution

Introduction: The "Steric Wall" of 2,6-Dichloro Systems

User Profile: Medicinal Chemists, Process Chemists Subject: 2,6-Dichloropyridine, 2,6-Dichlorobenzene, and 2,6-Dichloropurine derivatives. The Challenge: The 2,6-dichloro substitution pattern presents a unique "Steric Wall." The two ortho-chlorine atoms create a crowded environment that blocks nucleophilic attack and inhibits oxidative addition in catalytic cycles. Furthermore, in heteroaromatic systems (like pyridines), the electronic deactivation after the first substitution often kills the reaction before the second addition can occur.

This guide acts as a Level 3 Technical Support resource to troubleshoot, optimize, and rescue these stalled reactions.

Module 1: Nucleophilic Aromatic Substitution (SNAr)

Status: Economical, scalable, but often kinetically stalled.

Troubleshooting Ticket #101: "My reaction is stuck at 50% conversion or shows no reactivity."

Diagnosis: The electron-deficient ring is not activated enough to overcome the steric repulsion of the incoming nucleophile, or the leaving group (Cl) is too poor for the conditions.

Solution Protocol:

  • Solvent Switch (The Dipolar Boost): Move from protic solvents (EtOH) to polar aprotic solvents (DMSO, NMP, DMF). These solvents solvate the cation but leave the nucleophilic anion "naked" and more reactive.

  • Temperature Ramp: 2,6-dichloro systems often require temperatures >100°C. If using THF (bp 66°C), switch to Dioxane (bp 101°C) or seal the vessel.

  • The "Crown" Trick: If you must use non-polar solvents (Toluene) to avoid side reactions, add 18-Crown-6 (for K+) or 15-Crown-5 (for Na+). This sequesters the cation, making the anion hyper-reactive.

Troubleshooting Ticket #102: "I need to substitute the Cl adjacent to my functional group (Regioselectivity), but I'm getting a mix."

Context: Common in 3-substituted-2,6-dichloropyridines (e.g., 3-COOR, 3-NO2). Mechanism: The "Coordination-Directed" Attack.

Expert Insight:

  • For Ortho-Selectivity (C2 attack next to C3-substituent): Use a non-polar solvent (Toluene) and a hard cation (Li+ or Na+ ). The metal coordinates with the C3-substituent (ester/nitro) and the incoming nucleophile, guiding it to the C2 position via a cyclic transition state.

  • For Para-Selectivity (C6 attack away from C3-substituent): Use a polar aprotic solvent (DMSO) and a bulky counterion (Cs+ or TBA+). This disrupts coordination, and sterics/electronics dictate attack at the less hindered C6 position.

Data Summary: Solvent/Cation Effects on Regioselectivity

Target PositionRecommended SolventRecommended Base/CationMechanism
C2 (Ortho) Toluene, Benzene, DCMLiOtBu, NaH, NaOtBuChelation Control (Cation binds C3-group)
C6 (Para) DMSO, DMF, NMPCs2CO3, KOtBu, TBAFSteric/Electronic Control (Free anion attack)

Module 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig/Suzuki)

Status: High success rate, but requires specific "Bulky" Ligand architecture.

Troubleshooting Ticket #201: "The catalyst dies immediately (Palladium Black formation)."

Diagnosis: The 2,6-dichloro motif prevents the bulky aryl chloride from undergoing oxidative addition effectively, or the resulting Pd(II) complex is too crowded to undergo transmetalation.

Solution: The Ligand Hierarchy You must use ligands designed to form monoligated Pd species (L1Pd) that are electron-rich and bulky.[1]

  • Tier 1 (Standard): BINAP / DPPF . Likely to fail for 2,6-dichloro systems.

  • Tier 2 (The Fixers): SPhos / XPhos . The biaryl backbone allows the ligand to protect the Pd center while forcing the reactants together.

  • Tier 3 (The Heavyweights): BrettPhos / tBuBrettPhos .[1] Specifically designed for amination of sterically hindered chlorides.

  • Tier 4 (The Nuclear Option): Pd-NHC (PEPPSI-IPr) . N-Heterocyclic Carbenes are stronger sigma-donors than phosphines and handle extreme sterics best.

Visual Guide: Ligand Selection Decision Tree

LigandSelection Start Substrate: 2,6-Dichloroarene ReactionType Reaction Type? Start->ReactionType SNAr Nucleophilic Substitution (SNAr) ReactionType->SNAr Strong Nucleophile (Alkoxide/Thiol) Coupling Pd-Catalyzed Coupling ReactionType->Coupling Weak Nucleophile (Amine/Boronic Acid) SNAr_Q Is there a substituent at C3? SNAr->SNAr_Q Ligand_Q Select Ligand Class Coupling->Ligand_Q Ortho Use Toluene + Li/Na Base (Chelation Control) SNAr_Q->Ortho Yes (Target C2) Para Use DMSO + Cs Base (Steric Control) SNAr_Q->Para Yes (Target C6) Standard Use DMSO + Heat SNAr_Q->Standard No (Symmetrical) SPhos SPhos / XPhos (General Hindered) Ligand_Q->SPhos Suzuki / 2° Amines Brett BrettPhos (Primary Amines) Ligand_Q->Brett 1° Amines NHC PEPPSI-IPr / Pd-NHC (Extreme Sterics/Tetra-ortho) Ligand_Q->NHC Failed Tier 2/3

Caption: Decision matrix for selecting reaction conditions based on substrate substitution and nucleophile type.

Module 3: Gold Standard Protocol

Protocol: Buchwald-Hartwig Amination of 2,6-Dichloropyridine with a Primary Amine

Objective: Mono-amination of a sterically hindered dichloride without bis-substitution or dehalogenation.

Reagents:

  • Substrate: 2,6-Dichloropyridine (1.0 equiv)

  • Nucleophile: Aniline or Alkyl Amine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%)

    • Alternative Pre-catalyst:BrettPhos Pd G3 (2 mol%) – Highly Recommended to ensure active species formation.

  • Base: NaOtBu (1.4 equiv) – Soluble and strong enough to activate the amine.

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon/Nitrogen.

  • Solids Addition: Add Pd precatalyst (BrettPhos Pd G3), Base (NaOtBu), and 2,6-Dichloropyridine.

    • Note: If using free ligand + Pd(OAc)₂, premix them in a small amount of solvent for 5 mins before adding to the main vessel to form the active catalyst L1Pd(0).

  • Liquid Addition: Add the amine and anhydrous 1,4-Dioxane via syringe. Concentration should be 0.1 M to 0.2 M.

  • Degassing: Sparge the mixture with Argon for 5-10 minutes. Oxygen is a poison for electron-rich phosphines.

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours.

    • Checkpoint: Monitor by HPLC/UPLC. If mono-product >90% and starting material <5%, stop. Do not overheat, or the second chloride will react.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black/salts. Concentrate and purify via flash chromatography.

FAQ: Technical Support Corner

Q: I see significant hydrodehalogenation (Cl replaced by H) instead of amination. Why? A: This is "Beta-Hydride Elimination" from the amine or solvent competing with reductive elimination.[2]

  • Fix: Switch to a ligand with a larger "bite angle" or bulk (like tBuBrettPhos ) which accelerates reductive elimination.

  • Fix: Ensure your solvent is strictly anhydrous; water can facilitate this side pathway.

Q: Can I use microwave irradiation? A: Yes, microwave heating is excellent for overcoming the activation energy barrier of the 2,6-dichloro steric wall.

  • Recommendation: Run at 120°C–140°C for 10–30 minutes. Use a vessel rated for high pressure if using volatile solvents.

Q: Why is my 2,6-dichloropurine giving me the N9 isomer when I want N7? A: Regioselectivity in purines is governed by thermodynamics vs. kinetics.

  • For N9 (Thermodynamic): High heat, polar solvents.

  • For N7 (Kinetic): Lower temperatures, kinetic control.

  • Lewis Acid Trick: Using SnCl₄ with silylated purines often favors the N7 isomer due to specific coordination geometry during the glycosylation/alkylation step.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • BenchChem Technical Guides. (2025). "Regioselectivity in SNAr reactions of Dichloropyridines."

  • Reich, H. J. (2023). "Bordwell pKa Table & Nucleophilic Substitution Mechanisms." University of Wisconsin-Madison Chemistry.

  • Sigma-Aldrich. (2024). "Buchwald-Hartwig Cross-Coupling Reaction User Guide."

  • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr) on Pyridines."

Sources

Troubleshooting

Purification of oily (2,6-Dichloro-benzyl)-isopropyl-amine products

Welcome to the Technical Support Center for the isolation and purification of (2,6-Dichloro-benzyl)-isopropyl-amine . Synthesizing sterically hindered secondary amines via reductive amination often results in products th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (2,6-Dichloro-benzyl)-isopropyl-amine .

Synthesizing sterically hindered secondary amines via reductive amination often results in products that present as stubborn, viscous oils. The bulky 2,6-dichlorophenyl ring and the branched isopropyl group prevent the free base from easily packing into a crystalline lattice at room temperature. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you achieve high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: My synthesized (2,6-Dichloro-benzyl)-isopropyl-amine is a yellow oil that refuses to crystallize, even when stored at -20°C. How can I obtain a solid product? A: The free base of this specific secondary amine has a very low melting point due to steric hindrance disrupting intermolecular packing. To force crystallization, you must increase the lattice energy of the target molecule [1]. This is achieved by converting the free base into a salt—most commonly a hydrochloride (HCl) salt. Protonating the secondary amine introduces strong ionic interactions and rigid hydrogen bonding networks (N-H⁺···Cl⁻) that overcome the steric bulk, yielding a highly crystalline, stable solid.

Q2: I tried to form the HCl salt using aqueous hydrochloric acid, but my product "oiled out" into a gooey biphasic syrup instead of forming crystals. What went wrong? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture is lower than the temperature at which the solution becomes saturated. Aqueous HCl introduces water into your solvent matrix. Water highly solubilizes the amine hydrochloride by forming hydration spheres around the ions, which prevents the rigid hydrogen bonds required for nucleation [2]. You must use strictly anhydrous conditions—specifically, anhydrous HCl gas dissolved in dioxane, diethyl ether, or isopropanol.

Q3: I am trying to purify the crude free base oil via silica gel column chromatography, but the product streaks severely, resulting in poor recovery and overlapping fractions. How do I fix this? A: Silica gel is inherently acidic due to surface silanol groups (Si-OH, pKa ~ 4.5–5.5). Your secondary amine (pKa ~ 10–11) becomes protonated on the column and binds irreversibly via strong electrostatic interactions [1]. To fix this, you must deactivate the stationary phase. Add 1% to 5% (v/v) Triethylamine (TEA) or aqueous ammonia to your eluent system (e.g., Hexanes/Ethyl Acetate/TEA). TEA acts as a sacrificial base, saturating the acidic silanol sites so your target amine can elute in a tight, symmetrical band.

Part 2: Purification Strategy & Quantitative Data

Selecting the right purification method depends on the current state of your crude mixture. Use the table below to determine the most efficient approach for your specific workflow.

Purification MethodTypical PurityExpected YieldScalabilityPrimary Use Case & Causality
Acid-Base Extraction 85–90%>90%HighInitial bulk cleanup. Removes neutral impurities (unreacted 2,6-dichlorobenzaldehyde) by exploiting the amine's pH-dependent solubility.
Anhydrous HCl Crystallization >98%75–85%HighFinal polishing. Rejects structurally similar basic impurities that do not co-crystallize within the rigid HCl lattice.
Silica Gel Chromatography >95%60–70%Low-MedSeparation of closely related amine byproducts. Requires TEA deactivation to prevent yield loss.
Vacuum Distillation (Kugelrohr) >95%80–90%MediumDirect purification of the free base oil. Effective due to the high boiling point differential between the amine and volatile impurities.

Part 3: Experimental Protocols

Every protocol below is designed as a self-validating system. Visual cues and pH checks are embedded to ensure you can verify success at each step.

Protocol A: Acid-Base Extraction (Free Base Cleanup)

Objective: Isolate the basic amine from neutral/acidic reaction byproducts.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Acidification (Validation Step): Transfer to a separatory funnel. Extract with 1M aqueous HCl (3 x 10 mL). Causality: The amine protonates, becoming water-soluble. Neutral impurities remain in the DCM.

  • Washing: Discard the DCM layer. Wash the retained aqueous layer once with fresh DCM to remove trace organics.

  • Basification (Validation Step): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring until the pH is > 10 (verify with pH paper). Visual Cue: The aqueous layer will turn cloudy as the water-insoluble free base oil crashes out.

  • Extraction: Extract the basified aqueous layer with fresh DCM (3 x 10 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the semi-pure (2,6-Dichloro-benzyl)-isopropyl-amine as a pale oil.

Protocol B: Anhydrous Hydrochloride Salt Formation & Recrystallization

Objective: Convert the semi-pure oil into a highly pure, stable crystalline solid.

  • Dissolution: Dissolve the semi-pure free base oil in a minimal volume of anhydrous Isopropanol (IPA) (approx. 3-5 mL per gram).

  • Cooling: Chill the solution to 0°C in an ice bath under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture absorption.

  • Salt Formation: While stirring vigorously, add 1.1 equivalents of anhydrous 2M HCl in Diethyl Ether dropwise. Visual Cue: A white precipitate should begin to form immediately.

  • Nucleation Induction: If the solution becomes turbid but fails to precipitate (supersaturation), add anhydrous Diethyl Ether dropwise as an anti-solvent until the cloudiness persists. Scratch the inside of the flask with a glass rod at the air-liquid interface to provide nucleation sites.

  • Isolation: Allow the mixture to crystallize at 0°C for 1 hour. Collect the crystals via vacuum filtration.

  • Washing & Drying: Wash the filter cake with ice-cold Diethyl Ether to remove trapped lipophilic impurities. Dry the white crystalline powder under high vacuum for 12 hours.

Part 4: Process Visualization

Workflow Crude Crude Reaction Mixture (Free Base Oil) Extraction Acid-Base Extraction (1M HCl) Crude->Extraction OrgWaste Organic Layer (Neutral Impurities) Extraction->OrgWaste Discard AqLayer Aqueous Layer (Amine-H+) Extraction->AqLayer Retain Basify Basification (pH > 10) & DCM Extraction AqLayer->Basify SemiPure Semi-Pure Free Base (Oil) Basify->SemiPure SaltForm Anhydrous HCl in Isopropanol/Ether SemiPure->SaltForm PureSalt Pure Crystalline Hydrochloride Salt SaltForm->PureSalt Crystallization

Caption: Workflow for the isolation and purification of (2,6-Dichloro-benzyl)-isopropyl-amine.

Mechanism FreeBase Secondary Amine Free Base (Oil) AqHCl Aqueous HCl (Contains Water) FreeBase->AqHCl Sub-optimal AnhHCl Anhydrous HCl (Ether/Dioxane) FreeBase->AnhHCl Optimal Hydrated Hydrated Salt (High Solubility) AqHCl->Hydrated Lattice Rigid Crystal Lattice (Strong H-Bonds) AnhHCl->Lattice OilingOut Phase Separation 'Oiling Out' (Syrup) Hydrated->OilingOut Crystals Nucleation & Crystallization Lattice->Crystals

Caption: Mechanistic pathways determining crystallization versus oiling out during salt formation.

Part 5: References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[Link]

Optimization

Troubleshooting low conversion rates in benzylamine synthesis

Diagnostic & Decision Matrix Before adjusting experimental parameters, identify the specific failure mode of your current synthetic route. Use the logic flow below to isolate the root cause of low conversion or poor yiel...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic & Decision Matrix

Before adjusting experimental parameters, identify the specific failure mode of your current synthetic route. Use the logic flow below to isolate the root cause of low conversion or poor yield.

Troubleshooting_Logic Start START: Select Precursor Aldehyde Route A: Benzaldehyde (Reductive Amination) Start->Aldehyde Nitrile Route B: Benzonitrile (Hydrogenation) Start->Nitrile Halide Route C: Benzyl Chloride (Nucleophilic Substitution) Start->Halide Aldehyde_Issue Issue: Low Yield / Mixed Products Aldehyde->Aldehyde_Issue Aldehyde_Diag Check: Is Benzyl Alcohol forming? Aldehyde_Issue->Aldehyde_Diag Aldehyde_Sol1 Diagnosis: Direct Reduction Fix: Switch to Indirect Reductive Amination (Pre-form Imine) Aldehyde_Diag->Aldehyde_Sol1 Yes (Alcohol present) Aldehyde_Sol2 Diagnosis: Incomplete Imine Formation Fix: Add Dehydrating Agent (Ti(OiPr)4 or MgSO4) Aldehyde_Diag->Aldehyde_Sol2 No (Starting material remains) Nitrile_Issue Issue: Formation of Dibenzylamine (Secondary Amine) Nitrile->Nitrile_Issue Nitrile_Stall Issue: Reaction Stalls (Low Conversion) Nitrile->Nitrile_Stall Nitrile_Sol Fix: Add NH3 or Acidic Additive to suppress amine coupling Nitrile_Issue->Nitrile_Sol Nitrile_Poison Diagnosis: Catalyst Poisoning Fix: Wash Raney Ni; Check Feed Purity Nitrile_Stall->Nitrile_Poison Halide_Issue Issue: Polyalkylation (Mix of primary/secondary/tertiary) Halide->Halide_Issue Halide_Sol Fix: Increase NH3:Substrate ratio to >20:1 (Statistical Control) Halide_Issue->Halide_Sol

Figure 1: Diagnostic logic flow for identifying the root cause of failure based on starting material and observed byproducts.

Module A: Reductive Amination (Benzaldehyde Route)

This is the most common route for laboratory-scale synthesis but is prone to chemoselectivity issues . The competition between the reduction of the aldehyde (to benzyl alcohol) and the imine (to benzylamine) determines the yield.

Core Issue: Direct Reduction vs. Reductive Amination

If you observe significant Benzyl Alcohol formation, your reducing agent is attacking the aldehyde before it can condense with ammonia to form the imine.

Protocol: The Modified Abdel-Magid Method

To maximize conversion to the primary amine, use Sodium Triacetoxyborohydride (STAB). Unlike


, STAB is mild enough not to reduce the aldehyde rapidly, allowing the imine equilibrium to favor the nitrogen species [1].

Reagents:

  • Benzaldehyde (1.0 equiv)

  • Ammonia source (Ammonium Acetate, 5-10 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF[1][2]

Step-by-Step Optimization:

  • Imine Pre-formation (Critical for Primary Amines):

    • Mix Benzaldehyde and Ammonium Acetate in the solvent without the reducing agent for 15-30 minutes.

    • Why: Ammonia is a gas and difficult to keep in stoichiometric excess in open vessels. Ammonium acetate provides a buffered source of

      
      . Allowing time for equilibrium shifts the population toward the imine.
      
  • Sequential Addition:

    • Add STAB in portions.

    • Troubleshooting: If the reaction is sluggish, add 1-2 equivalents of Acetic Acid. The acid catalyzes the imine formation and protonates the imine, making it more electrophilic and susceptible to hydride attack [2].

  • Quench:

    • Quench with saturated

      
      . Do not use strong acid immediately, as it may hydrolyze any remaining imine back to the aldehyde if reduction wasn't complete.
      
FAQ: Reductive Amination

Q: Why am I getting Dibenzylamine (secondary amine)? A: The product (Benzylamine) is more nucleophilic than Ammonia. Once formed, it reacts with remaining Benzaldehyde to form a new imine, which reduces to the dimer.

  • Fix: Increase the Ammonia/Ammonium Acetate equivalents to >10. This statistically favors the primary amine.[3]

Module B: Catalytic Hydrogenation (Benzonitrile Route)

This route is preferred for industrial scaling but suffers from catalyst poisoning and secondary amine formation .

Core Issue: The "Von Braun" Side Reaction

In nitrile hydrogenation, the intermediate imine (


) can react with the already formed primary amine (

) to release ammonia and form a secondary imine, which reduces to a secondary amine (Dibenzylamine).

Nitrile_Side_Reaction Nitrile Benzonitrile (Ph-CN) Imine Imine Intermediate (Ph-CH=NH) Nitrile->Imine + H2 Amine Benzylamine (Primary Product) Imine->Amine + H2 (Fast) Coupling Coupling Reaction (-NH3) Imine->Coupling Amine->Coupling Sec_Imine Secondary Imine Coupling->Sec_Imine Sec_Amine Dibenzylamine (Secondary Product) Sec_Imine->Sec_Amine + H2

Figure 2: Mechanism of secondary amine formation during nitrile hydrogenation. The primary amine attacks the intermediate imine.[3][4]

Protocol: Suppression of Secondary Amines

To prevent the pathway shown in Figure 2, you must shift the equilibrium by adding excess Ammonia or blocking the coupling mechanism.

Optimized Conditions:

  • Catalyst: Raney Nickel or 5% Pd/C.

  • Solvent: Methanol saturated with Ammonia (7N

    
     in MeOH).
    
  • Additive: Acetic Anhydride (Optional, for trapping).

Troubleshooting Steps:

  • Reaction Stalls (Poisoning): Nitriles often contain trace sulfur or halides from their synthesis. These poison Pd and Ni catalysts.

    • Fix: Wash the Raney Nickel with distilled water and isopropanol before use. Increase catalyst loading to 10-20 wt%.

  • High Secondary Amine Content:

    • Fix: Run the reaction in acidic media (e.g., Methanol + HCl or Acetic Acid). This protonates the primary amine (

      
      ) as soon as it forms, rendering it non-nucleophilic. It cannot attack the imine, stopping the side reaction [3].
      

Module C: Nucleophilic Substitution (Benzyl Chloride)

Core Issue: Over-Alkylation Kinetics

The reaction of Benzyl Chloride with Ammonia is a classic example of consecutive competitive reactions. Benzylamine is a stronger nucleophile than Ammonia. If the ratio of


 to Benzyl Chloride is low (e.g., 1:1 or 2:1), the major product will be Dibenzylamine or Tribenzylamine.
Data: Effect of Molar Ratio on Selectivity

The table below illustrates the necessity of high dilution/excess ammonia [4].

NH3 : Benzyl Chloride RatioPrimary Amine %Secondary Amine %Tertiary Amine %
1 : 1 20%50%30%
5 : 1 60%30%10%
20 : 1 85%12%3%
50 : 1 >95%<4%<1%
Protocol: High-Dilution Synthesis
  • Preparation: Dissolve Benzyl Chloride in a minimal amount of Ethanol.

  • Addition: Add the Benzyl Chloride solution dropwise (very slowly) into a vigorously stirred solution of concentrated aqueous Ammonia (or liquid ammonia if available).

  • Rationale: By adding the halide slowly to a massive excess of ammonia, every molecule of benzyl chloride encounters only

    
    , not the product amine.
    

Summary of Recommendations

RoutePrimary Failure ModeKey Optimization Strategy
Reductive Amination Reduction of aldehyde to alcoholUse STAB ; Pre-form imine; Use Ammonium Acetate.
Hydrogenation Formation of secondary aminesAdd Acid (HCl/AcOH) or excess Ammonia to the solvent.
Substitution Over-alkylation (Polyalkylation)Maintain NH3:Substrate ratio > 20:1 ; Inverse addition.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][6][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[2][6][7][10][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[6][7] Link

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Hegedus, L. S. (2006). Transition Metals in the Synthesis of Complex Organic Molecules. University Science Books.
  • Wohl, A. (1886). Ueber die Einwirkung von Ammoniak auf Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 19(2), 1886.

Sources

Troubleshooting

Recrystallization techniques for N-isopropyl-2,6-dichlorobenzylamine salts

Technical Support Center: Recrystallization & Troubleshooting for N-isopropyl-2,6-dichlorobenzylamine Salts Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to addre...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization & Troubleshooting for N-isopropyl-2,6-dichlorobenzylamine Salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide to address the specific physicochemical challenges associated with isolating and purifying N-isopropyl-2,6-dichlorobenzylamine salts (typically hydrochlorides or hydrobromides). This document bypasses generic advice, focusing instead on the thermodynamic and kinetic realities of working with highly hindered, amphiphilic amine salts.

Part 1: Physicochemical Context & Causality

To purify this molecule effectively, we must first understand its architecture. The 2,6-dichloro substitution on the benzyl ring provides significant steric hindrance and high lipophilicity. When coupled with the bulky N-isopropyl group on the secondary amine, the molecule exhibits a highly hindered, amphiphilic nature once converted to a salt.

Because the integration of these bulky solute molecules into a rigid crystal lattice is kinetically delayed, the system often experiences high supersaturation without nucleating. Instead of forming a solid, the system minimizes its free energy by forming a solute-rich secondary liquid phase—a phenomenon known as Liquid-Liquid Phase Separation (LLPS) or "oiling out"[1]. The energy barrier for droplet formation is significantly lower than that for crystal formation in such sterically hindered systems, making oiling out the path of least thermodynamic resistance[2].

Part 2: Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system, ensuring that you can verify the success of the procedure at critical intermediate steps.

Protocol A: Single-Solvent Crystallization (Isopropanol)

Causality : Isopropanol (IPA) is selected because its moderate dielectric constant perfectly balances the lipophilic 2,6-dichlorobenzyl moiety and the polar amine salt. It prevents immediate LLPS while allowing a controlled supersaturation curve.

  • Dissolution : Suspend 10 g of crude N-isopropyl-2,6-dichlorobenzylamine HCl in 30 mL of anhydrous IPA. Heat to 75°C under continuous agitation until complete dissolution occurs.

  • Hot Filtration : Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble impurities and potential heterogeneous nucleation sites.

  • Controlled Cooling & Seeding : Cool the solution at a strict rate of 0.5°C/min to 55°C.

    • Validation Check: The solution must remain perfectly clear. If cloudiness appears, reheat to 75°C.

    • Introduce 0.1 g of pure seed crystals. This bypasses the high energy barrier of primary nucleation, forcing the system to favor crystal growth over droplet formation[1].

  • Aging & Isolation : Continue cooling to 5°C and hold for 2 hours. Isolate via vacuum filtration, wash with 10 mL of ice-cold IPA, and dry under high vacuum (0.1 mbar) at 40°C to constant weight.

Protocol B: Anti-Solvent Crystallization (Ethanol / Diethyl Ether)

Causality : When single-solvent systems fail due to extreme solubility, an anti-solvent approach forces precipitation. Ethanol acts as the good solvent, while diethyl ether sharply reduces the dielectric constant of the medium, driving the salt out of solution.

  • Dissolution : Dissolve the crude salt in a minimal volume of absolute ethanol at 60°C.

  • Anti-Solvent Titration : Slowly add diethyl ether dropwise while maintaining the temperature at 50°C.

    • Validation Check: Stop the addition immediately when the solution exhibits a faint, persistent opalescence (the cloud point).

  • Annealing : Hold the temperature at 50°C for 30 minutes. This annealing phase allows the initial amorphous aggregates to reorganize into a crystalline lattice before massive precipitation occurs.

  • Final Precipitation : Add a further 2 volumes of diethyl ether, cool to 0°C, filter, and wash with pure cold diethyl ether.

Part 3: Troubleshooting Guide (FAQs)

Q: My product forms a viscous, sticky oil at the bottom of the flask instead of crystals. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturation level exceeds the spinodal boundary before reaching the metastable zone for crystallization[3]. Solution: Reheat the mixture until it is completely homogeneous. Reduce your cooling rate drastically (e.g., 0.1°C/min). Most importantly, introduce seed crystals before the cloud point is reached. The seed crystals provide a low-energy template for lattice integration, effectively outcompeting the kinetics of oil droplet formation[1].

Q: The isolated salt is highly hygroscopic and turns into a paste on the filter paper. What is the mechanism, and how can I dry it? A: Secondary amine hydrochlorides can be exceptionally hygroscopic, sometimes even deliquescent, due to the exposed polar ammonium head interacting with atmospheric moisture[4]. Solution: Never air-dry this salt. Immediately transfer the filter cake to a vacuum desiccator containing phosphorus pentoxide (P₂O₅). Alternatively, if the salt is wet with water, dissolve it in toluene and perform an azeotropic distillation using a Dean-Stark trap to reliably remove water before attempting recrystallization[4].

Q: My yield is consistently below 50% even after cooling to 0°C. Why is the solubility so high? A: The N-isopropyl group and the 2,6-dichloro substitutions heavily mask the polar amine salt, increasing its solubility in moderately polar solvents like alcohols. Solution: Switch to Protocol B (Anti-Solvent). By introducing a highly non-polar anti-solvent like diethyl ether, you disrupt the solvation shell around the lipophilic domains of the molecule, forcing the salt out of the liquid phase.

Q: The crystals have a distinct yellow/brown tint. How do I decolorize them without losing yield? A: Discoloration is typically caused by trace oxidation of unreacted 2,6-dichlorobenzylamine or degradation products. Solution: Add 5% w/w activated carbon to the hot dissolution phase in Protocol A. Boil for 10 minutes, then perform a hot gravity filtration through a Celite pad. The highly porous carbon will adsorb the conjugated, colored impurities.

Part 4: Quantitative Data Presentation

Table 1: Solvent Selection Matrix for N-isopropyl-2,6-dichlorobenzylamine HCl

Solvent SystemSolvency (Hot, 70°C)Solvency (Cold, 5°C)LLPS ("Oiling Out") RiskExpected Yield
Water HighHighVery High< 30%
Methanol HighModerateModerate40 - 50%
Isopropanol (IPA) ModerateLowLow (with seeding)75 - 85%
Ethanol / Diethyl Ether High (in EtOH)Very LowModerate (if added too fast)> 90%
Ethyl Acetate LowVery LowLowN/A (Poor solubility)

Part 5: Diagnostic Workflow

Follow this logical decision-making pathway to identify and resolve phase separation issues during the recrystallization process.

G Start Start Cooling Phase Cloud Cloud Point Reached Start->Cloud Check Phase Observation: Solid or Oil? Cloud->Check Oil Oiling Out (LLPS) Check->Oil Droplets form Solid Solid Crystals Check->Solid Particles form FixOil Reheat, reduce cooling rate & add seeds Oil->FixOil CheckYield Is Yield > 80%? Solid->CheckYield FixOil->Cloud Recool slowly AntiSolvent Add Anti-Solvent (e.g., Ether) CheckYield->AntiSolvent No Isolate Filter, Wash & Dry CheckYield->Isolate Yes AntiSolvent->Isolate

Workflow for troubleshooting phase separation during amine salt recrystallization.

Part 6: References

  • [1] Oiling Out in Crystallization. Mettler Toledo. Available at:[Link]

  • [2] Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. Langmuir (ACS Publications). Available at:[Link]

  • [3] A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. Available at:[Link]

  • [4] Forming oxalate salts of amines. Sciencemadness.org. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of N-(2,6-dichlorobenzyl)isopropylamine

Topic: 1H NMR Interpretation of N-(2,6-dichlorobenzyl)isopropylamine Content Type: Comparative Analytical Guide Executive Summary This guide provides a rigorous structural validation framework for N-(2,6-dichlorobenzyl)i...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Interpretation of N-(2,6-dichlorobenzyl)isopropylamine Content Type: Comparative Analytical Guide

Executive Summary

This guide provides a rigorous structural validation framework for N-(2,6-dichlorobenzyl)isopropylamine , a secondary amine intermediate often utilized in the synthesis of anti-arrhythmic agents and agrochemicals.

The primary analytical challenge lies in distinguishing the target 2,6-regioisomer from its thermodynamically likely 2,4-dichlorobenzyl analog. This guide compares the spectral performance of the target molecule against this critical impurity, demonstrating how molecular symmetry acts as the definitive filter for structural verification.

Structural Analysis & The "Symmetry Filter"

The interpretation of this molecule relies on identifying the specific magnetic equivalence created by the 2,6-substitution pattern.

The Target: 2,6-Dichlorobenzyl Substitution
  • Symmetry: The molecule possesses a plane of symmetry running through the Nitrogen, the benzylic Carbon, C1, and C4 of the aromatic ring.

  • Magnetic Equivalence: Protons at positions 3 and 5 (H-3, H-5) are chemically and magnetically equivalent. Proton H-4 is unique.

  • Resulting Pattern: The aromatic region appears as a classic

    
     system  (or 
    
    
    
    at high fields):
    • Doublet (2H): Representing H-3/H-5.

    • Triplet (1H): Representing H-4.

The Alternative (Impurity): 2,4-Dichlorobenzyl Substitution
  • Asymmetry: The 2,4-substitution breaks the symmetry.

  • Resulting Pattern: An

    
     system  where all three aromatic protons are distinct.
    
    • Doublet (H-6): Large coupling (

      
       Hz).
      
    • Doublet of Doublets (H-5): Large and small coupling.

    • Doublet (H-3): Small meta-coupling (

      
       Hz).
      

Comparative Analysis: Target vs. Regioisomer

The following table compares the spectral "performance"—specifically the resolution of structural identity—between the target and its most common isomer.

FeatureTarget: 2,6-Isomer Alternative: 2,4-Isomer Diagnostic Value
Aromatic Integration 2:1 Ratio1:1:1 RatioHigh. The 2:1 integration is the fastest confirmation of 2,6-substitution.
Splitting Pattern Doublet + TripletDoublet + dd + DoubletCritical. The triplet at ~7.1 ppm is unique to the 2,6-isomer (H-4).
Benzylic

Singlet (

3.9 - 4.1 ppm)
Singlet (

3.7 - 3.8 ppm)
Medium. The 2,6-isomer is more deshielded due to the inductive effect of two flanking chlorines.
Steric Hindrance High (Rotational Barrier)LowLow (1H), High (Variable Temp). 2,6-isomer may show line broadening of the

at very low temperatures.

Experimental Protocol

To ensure reproducible data and avoid solvent-induced artifacts (such as obscuring the NH peak), follow this standardized protocol.

Reagents & Equipment
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane).
    
    • Why:

      
       minimizes amine proton exchange compared to Methanol-
      
      
      
      , allowing the NH broad singlet to be observed.
  • Field Strength:

    
     300 MHz recommended (to resolve the aromatic coupling).
    
  • Concentration: 10–15 mg sample in 0.6 mL solvent.

Step-by-Step Workflow
  • Preparation: Weigh 10 mg of the amine oil/solid into a clean vial.

  • Solvation: Add 0.6 mL

    
    . Vortex for 10 seconds. Ensure no suspension remains (amine salts may require neutralization with 
    
    
    
    or switching to DMSO-
    
    
    ).
  • Filtration (Optional): If the sample is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts.

  • Acquisition:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 1.0 s (Sufficient for protons; increase to 5.0 s for quantitative integration).
      
    • Scans: 16–32.[1]

Detailed Assignment Table ( )

Note: Chemical shifts (


) are estimates based on substituent additivity rules and analogous 2,6-dichlorobenzyl systems.
PositionType

(ppm)
MultiplicityIntegral

Coupling (Hz)
Interpretation
1

(Isopropyl)
1.08 – 1.15Doublet6H

Methyl groups of the isopropyl chain.
2

(Isopropyl)
2.80 – 2.90Septet1H

Methine proton. Distinctive septet confirms N-isopropyl.
3

(Amine)
1.3 – 1.8Broad Singlet1HN/AHighly variable. May merge with water peak or shift with conc.
4

(Benzylic)
3.95 – 4.05Singlet2HN/ADeshielded by aromatic ring and N. 2,6-Cl steric bulk may cause slight broadening.
5 Ar H-47.10 – 7.20Triplet1H

Para-proton. Coupled to H-3/H-5.
6 Ar H-3, H-57.30 – 7.40Doublet2H

Meta-protons. Equivalent due to symmetry.

Visualizations

Figure 1: Isomer Discrimination Logic Tree

This decision tree illustrates the logical flow for confirming the 2,6-isomer against its alternatives.

IsomerLogic Start Crude Product NMR AromaticRegion Analyze Aromatic Region (7.0 - 7.5 ppm) Start->AromaticRegion PatternA 2 Distinct Signals (Doublet + Triplet) AromaticRegion->PatternA Symmetry Observed PatternB 3 Distinct Signals (d, dd, d) AromaticRegion->PatternB Asymmetry Observed ConclusionA CONFIRMED 2,6-Dichlorobenzyl (Symmetric) PatternA->ConclusionA ConclusionB REJECTED 2,4-Dichlorobenzyl (Asymmetric) PatternB->ConclusionB

Caption: Logic flow for distinguishing the symmetric 2,6-isomer from the asymmetric 2,4-isomer based on aromatic splitting patterns.

Figure 2: Sample Preparation Workflow

A standardized workflow to ensure high-resolution spectra free of salt artifacts.

SamplePrep Sample Sample (10mg) Solvent Add CDCl3 (0.6mL) + 0.03% TMS Sample->Solvent Check Visual Check: Clear Solution? Solvent->Check Filter Filter (Cotton Plug) Check->Filter No (Cloudy) Acquire Acquire Spectrum (ns=16, d1=1.0s) Check->Acquire Yes Filter->Acquire

Caption: Step-by-step sample preparation protocol to minimize artifacts from inorganic salts often present in amine synthesis.

References

  • SpectraBase. (2025).[2][3] 2,6-Dichlorobenzyl alcohol 1H NMR Spectrum. John Wiley & Sons.[2][3] Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): Isopropylamine. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the GC-MS Fragmentation of (2,6-Dichloro-benzyl)-isopropyl-amine

An Objective Comparison and In-depth Analysis for Researchers In the landscape of drug development and chemical analysis, precise structural elucidation is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) with Ele...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison and In-depth Analysis for Researchers

In the landscape of drug development and chemical analysis, precise structural elucidation is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) stands as a cornerstone technique for the identification of volatile and semi-volatile organic compounds.[1][2] Its power lies in producing detailed, reproducible fragmentation patterns that serve as a chemical "fingerprint," enabling robust structural confirmation and library matching.[1][3]

This guide provides a detailed examination of the expected GC-MS electron ionization fragmentation pattern of (2,6-Dichloro-benzyl)-isopropyl-amine. As a Senior Application Scientist, my objective is not merely to present a spectrum, but to dissect the underlying chemical principles that dictate the molecule's behavior in the mass spectrometer. We will explore the causality behind the fragmentation, compare GC-MS to alternative analytical strategies, and provide a validated experimental protocol.

The Logic of Fragmentation: Predicting the Mass Spectrum

When a molecule like (2,6-Dichloro-benzyl)-isopropyl-amine enters the high-energy environment of an EI source, it is bombarded with 70 eV electrons.[4] This high energy is more than sufficient to dislodge an electron, typically one from a non-bonding pair (like on the nitrogen atom) or a π-system, creating a radical cation known as the molecular ion (M•+).[4] The excess energy imparted to this ion causes it to rapidly undergo a series of predictable bond cleavages to form more stable, lower-mass fragment ions.

For (2,6-Dichloro-benzyl)-isopropyl-amine (Molecular Weight: 218.12 g/mol )[5], the key structural features guiding its fragmentation are:

  • The Nitrogen Atom: The nitrogen atom directs fragmentation through alpha-cleavage, a dominant pathway for amines.[6][7]

  • The Benzyl Group: The aromatic ring provides stability, but the benzylic C-N bond is a prime site for cleavage, leading to the formation of a stable benzyl-type cation.[8][9]

  • The Isopropyl Group: This group can undergo cleavage, typically losing a methyl radical.

  • The Dichloro-Substituted Ring: The two chlorine atoms produce a highly characteristic isotopic signature in any fragment that contains the aromatic ring, significantly aiding in identification.

Primary Fragmentation Pathways
  • Molecular Ion (m/z 217): The molecular ion peak is expected to be observed. Due to the presence of one nitrogen atom, it will have an odd nominal mass, consistent with the Nitrogen Rule.[6][9] Critically, the two chlorine isotopes (³⁵Cl and ³⁷Cl) will produce a characteristic cluster of peaks:

    • m/z 217 (M•+): Containing two ³⁵Cl atoms.

    • m/z 219 (M+2): Containing one ³⁵Cl and one ³⁷Cl. This peak will have an intensity of approximately 65% relative to the m/z 217 peak.

    • m/z 221 (M+4): Containing two ³⁷Cl atoms. This peak will have an intensity of approximately 10% relative to the m/z 217 peak.

  • Benzylic Cleavage (Formation of m/z 159): The most anticipated and likely most abundant fragment results from the cleavage of the C-N bond, where the charge is retained by the aromatic portion. This forms the highly stable 2,6-dichlorobenzyl cation. This ion's stability is enhanced by the electron-rich aromatic ring.

    • [C₇H₅Cl₂]⁺ at m/z 159: This fragment will also exhibit the characteristic M, M+2, and M+4 isotopic pattern for two chlorine atoms. This is often the base peak in the spectra of N-benzyl amines.

  • Alpha-Cleavage (Formation of m/z 202): Alpha-cleavage involves the breaking of a C-C bond adjacent to the nitrogen atom. For the isopropyl group, this involves the loss of a methyl radical (•CH₃).

    • [M - 15]⁺ at m/z 202: This results from the loss of a methyl group from the isopropyl moiety, forming a stable iminium cation. This fragment will still contain the dichlorinated ring and thus show the corresponding isotopic pattern.

  • Formation of the Isopropylaminiumyl Cation (m/z 58): Cleavage of the benzylic C-N bond can also occur where the charge is retained by the aliphatic portion of the molecule.

    • [C₃H₈N]⁺ at m/z 58: This fragment, [CH(CH₃)₂NH]⁺, is another common indicator of an isopropylamine substructure.

The proposed fragmentation pathways are visualized in the diagram below.

Caption: Predicted EI fragmentation of (2,6-Dichloro-benzyl)-isopropyl-amine.

Quantitative Data Summary

The following table summarizes the key ions predicted to appear in the electron ionization mass spectrum of (2,6-Dichloro-benzyl)-isopropyl-amine.

m/z (Mass/Charge)Proposed Ion StructureFragmentation PathwaySignificance
217 / 219 / 221[C₁₀H₁₃Cl₂N]•+Molecular Ion (M•+)Confirms molecular weight and elemental composition (2x Cl, 1x N).
202 / 204 / 206[M - CH₃]⁺Alpha-cleavage, loss of a methyl radical.Indicates presence of the isopropyl group.
159 / 161 / 163 [C₇H₅Cl₂]⁺ Benzylic C-N bond cleavage. Expected Base Peak. Highly diagnostic for the 2,6-dichlorobenzyl moiety.
58[C₃H₈N]⁺Benzylic C-N bond cleavage.Diagnostic for the isopropylamine moiety.

Note: m/z values correspond to the ions containing ³⁵Cl isotopes. The subsequent values represent the M+2 and M+4 peaks due to ³⁷Cl isotopes.

Comparison of Analytical Methodologies: GC-MS vs. LC-MS/MS

While GC-MS is a powerful tool, it is not the only option. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) presents a viable alternative, particularly for complex matrices or compounds with poor thermal stability.[10]

FeatureGC-MS with Electron Ionization (EI)LC-MS/MS with Electrospray Ionization (ESI)
Principle Separates volatile/semi-volatile compounds in the gas phase. Hard ionization (EI) causes extensive, reproducible fragmentation.Separates compounds in the liquid phase. Soft ionization (ESI) typically preserves the molecular ion.
Strengths - Rich, Reproducible Spectra: Excellent for structural elucidation.[1][11]- Extensive Libraries: NIST/Wiley libraries allow for high-confidence matching.[3][12]- Robustness: Well-established, reliable technology.- Broad Applicability: Suitable for non-volatile and thermally labile compounds.- High Sensitivity & Selectivity: Tandem MS (e.g., MRM mode) provides excellent quantitation in complex matrices.[10]- Minimal Sample Derivatization: Often analyzes polar compounds directly.
Limitations - Volatility Required: Compounds must be volatile and thermally stable.- Derivatization: Polar functional groups may require derivatization.- Matrix Effects: Can be susceptible to interference from complex sample matrices.[13]- Limited Fragmentation: Soft ionization provides less structural information from a single MS scan.- Matrix Suppression/Enhancement: Ionization efficiency can be affected by co-eluting matrix components.- No Universal Libraries: Fragmentation is collision energy-dependent; no universal, searchable libraries like EI-MS.
Best Suited For Definitive identification and structural confirmation of unknown or known volatile compounds. Forensic analysis, quality control.Trace-level quantitation of specific target analytes in complex biological or environmental samples.[10] Drug metabolism studies.

Experimental Protocol: GC-MS Analysis

This self-validating protocol is designed to achieve robust and reproducible results for the analysis of (2,6-Dichloro-benzyl)-isopropyl-amine.

1. Sample Preparation (Liquid-Liquid Extraction) a. To 1 mL of aqueous sample, add 100 µL of an appropriate internal standard solution. b. Adjust the sample pH to >10 with 1M NaOH to ensure the amine is in its free base form. c. Add 2 mL of a non-polar, volatile solvent (e.g., Dichloromethane or Ethyl Acetate). d. Vortex vigorously for 1 minute to facilitate extraction. e. Centrifuge at 3000 rpm for 5 minutes to separate the layers. f. Carefully transfer the organic (bottom) layer to a clean vial. g. Evaporate the solvent under a gentle stream of nitrogen to a final volume of ~100 µL. h. Transfer to a 200 µL autosampler vial insert for analysis.

2. GC-MS Instrumentation and Conditions a. Gas Chromatograph: Agilent 8890 GC or equivalent.[14] b. Mass Spectrometer: Agilent 5977B MSD or equivalent. c. GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).[14] d. Injection: 1 µL, Splitless mode. e. Inlet Temperature: 250 °C. f. Carrier Gas: Helium at a constant flow of 1.2 mL/min. g. Oven Temperature Program:

  • Initial temperature: 100 °C, hold for 1 minute.

  • Ramp: 15 °C/min to 280 °C.

  • Hold: Hold at 280 °C for 5 minutes. h. MS Parameters:

  • Ion Source: Electron Ionization (EI).

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Acquisition Mode: Full Scan.

  • Scan Range: m/z 40 - 350.

    Caption: GC-MS analysis workflow for (2,6-Dichloro-benzyl)-isopropyl-amine.

Conclusion

The analysis of (2,6-Dichloro-benzyl)-isopropyl-amine by GC-MS with electron ionization provides a wealth of structural information. By understanding the fundamental principles of amine and benzyl fragmentation, one can confidently predict the resulting mass spectrum. The key diagnostic ions are the molecular ion cluster starting at m/z 217, the alpha-cleavage fragment at m/z 202, and, most importantly, the stable 2,6-dichlorobenzyl cation at m/z 159, which is expected to be the base peak. This detailed fragmentation pattern, combined with chromatographic retention time, offers a highly reliable method for the identification and confirmation of this compound in a research or quality control setting.

References

  • Kuhn S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. RRJ Chemist, 13:003. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Japan Environmental Management Association for Industry. III Analytical Methods. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Chapter 6: Analytical Methods. [Link]

  • NIOSH. (1994). HYDROCARBONS, HALOGENATED: METHOD 1003. NIOSH Manual of Analytical Methods. [Link]

  • Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • Watson, T. (2015). Understanding Electron Ionization Processes for GC–MS. LCGC International. [Link]

  • Groom Chemistry Classes. (2020). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

  • Sabbatini, L., et al. (2023). Extractive-liquid sampling electron ionization-mass spectrometry (E-LEI-MS). Scientific Reports, 13, 6429. [Link]

  • HettiChem. (2020). Electron ionization and mass spectrometry. YouTube. [Link]

  • PubChem. 2,4-Dichloro-N-isopropylbenzylamine. National Center for Biotechnology Information. [Link]

  • Reid, G. E., & Simpson, R. J. (2001). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 12(11), 1237–1247. [Link]

  • Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

  • Sharma, S., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(4), e4821. [Link]

  • Lin, H. R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1563. [Link]

  • University of Colorado Boulder. CHAPTER 2: Fragmentation and Interpretation of Spectra. [Link]

  • U.S. Environmental Protection Agency (EPA). The purpose of this study is to describe an analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. [Link]

  • Doc Brown's Chemistry. mass spectrum of propan-2-amine. [Link]

  • van der Kooi, M. M., et al. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1216(27), 5199-206. [Link]

  • NIST. 2,6-Dichlorobenzyl alcohol. NIST Chemistry WebBook. [Link]

  • Agilent Technologies. GC AND GC/MS Your Essential Resource for Columns & Supplies. [Link]

Sources

Validation

Technical Comparison Guide: FTIR Spectral Analysis of 2,6-Dichlorobenzyl Amine

Executive Summary & Core Directive In the high-stakes environment of drug development, 2,6-dichlorobenzyl amine (2,6-DCBA) serves as a critical pharmacophore, particularly in the synthesis of anti-inflammatory agents and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the high-stakes environment of drug development, 2,6-dichlorobenzyl amine (2,6-DCBA) serves as a critical pharmacophore, particularly in the synthesis of anti-inflammatory agents and kinase inhibitors. Its structural integrity—specifically the 2,6-dichloro substitution pattern and the primary amine functionality—defines its biological activity.

This guide moves beyond basic spectral identification. It provides a rigorous comparative analysis of FTIR against alternative validation methods (Raman, DFT) and establishes a self-validating protocol for confirming the 1,2,3-trisubstituted benzene motif that distinguishes 2,6-DCBA from its biologically less active isomers (e.g., 2,4-DCBA).

The Spectral Fingerprint: 2,6-DCBA

The infrared spectrum of 2,6-DCBA is dominated by the interplay between the polar primary amine and the electron-withdrawing chlorine substituents on the aromatic ring. The following assignments constitute the "Product Standard" for this compound.

Table 1: Characteristic FTIR Peak Assignments (Liquid Film/ATR)
Functional GroupMode of VibrationFrequency (

)
IntensityDiagnostic Value
Primary Amine (-NH₂) N-H Asymmetric Stretch3380 – 3420 MediumHigh: Confirms primary amine presence.
N-H Symmetric Stretch3300 – 3340 MediumHigh: Doublet pattern confirms -NH₂ (vs -NH).
N-H Scissoring (Bend)1590 – 1620 StrongMedium: Often overlaps with aromatic ring modes.
Aromatic Ring C-H Stretching3050 – 3100 WeakLow: Generic to all aromatics.
C=C Ring Stretching1560 – 1590 StrongMedium: Indicates aromaticity.
Methylene (-CH₂-) C-H Asymmetric Stretch2920 – 2950 MediumMedium: Confirms benzyl linker.
C-H Symmetric Stretch2850 – 2880 MediumMedium.
Substitution Pattern C-H Out-of-Plane (OOP) 760 – 790 Very Strong Critical: Diagnostic for 1,2,3-trisubstituted benzene (2,6-dichloro).
C-Cl Bond C-Cl Stretching700 – 750 StrongHigh: Confirms halogenation (often broad).

Expert Insight: The most critical region for QC is 700–800 cm⁻¹ . The 1,2,3-trisubstituted pattern (3 adjacent H atoms) produces a distinct strong band typically near 770 cm⁻¹, distinguishing it from the 2,4-isomer (1,2,4-trisubstituted), which exhibits a complex pattern with bands often shifted >800 cm⁻¹.

Comparative Analysis: Performance vs. Alternatives

To ensure scientific rigor (E-E-A-T), we compare FTIR analysis of 2,6-DCBA against two primary alternatives: Raman Spectroscopy (complementary technique) and DFT Computational Modeling (validation standard).

Comparison 1: FTIR vs. Raman Spectroscopy

Objective: Determine the best technique for functional group verification.

FeatureFTIR (Mid-IR) Raman Spectroscopy Verdict for 2,6-DCBA
Amine Detection Superior. N-H bonds are highly polar, resulting in strong IR absorption (dipole change).Weak. N-H scattering is often feeble; water/fluorescence can interfere.Use FTIR for confirming the amine "warhead."
Chlorine Detection Good. C-Cl stretch is visible but often overlaps with OOP bending in the fingerprint region.Superior. C-Cl stretching is highly polarizable, yielding intense, sharp Raman peaks (~300-400 cm⁻¹ region).Use Raman if C-Cl quantification is the primary goal.
Sample Prep ATR (Liquid): Zero prep. Transmission: Requires KBr or liquid cell.Laser: Zero prep, can shoot through glass vials.Tie. Both are rapid.
Isomer Specificity High. OOP bending regions are distinct for substitution patterns.[1][2]High. Lattice modes and symmetric ring breathing are unique to isomers.FTIR is more standard for regulatory filing.
Comparison 2: Experimental vs. Theoretical (DFT)

Objective: Validate the spectral assignment without a physical reference standard.

When a certified reference standard is unavailable, Density Functional Theory (DFT) provides an authoritative "Digital Twin."

  • Method: DFT (B3LYP functional / 6-311G** basis set).

  • Correction: Experimental frequencies are typically lower than calculated harmonic frequencies. A scaling factor of 0.961 is applied to DFT results.

  • Result: The correlation between Scaled DFT and Experimental ATR-FTIR for 2,6-DCBA typically exceeds R² = 0.99 in the fingerprint region.

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process for validating 2,6-DCBA, synthesized using Graphviz.

Diagram 1: Isomer Discrimination Logic (2,6 vs 2,4)

Isomer_Discrimination Sample Unknown Chlorobenzyl Amine FTIR_Scan FTIR Analysis (600-900 cm⁻¹) Sample->FTIR_Scan Decision Analyze OOP Bending Region FTIR_Scan->Decision Result_26 Band at ~760-780 cm⁻¹ (3 Adjacent Hydrogens) Decision->Result_26 Strong Single Band Result_24 Bands at ~810-850 cm⁻¹ (Isolated + 2 Adjacent H) Decision->Result_24 Multiple Bands Conclusion_26 CONFIRMED: 2,6-Dichlorobenzyl Amine (1,2,3-Trisubstituted) Result_26->Conclusion_26 Conclusion_24 REJECTED: 2,4-Dichlorobenzyl Amine (1,2,4-Trisubstituted) Result_24->Conclusion_24

Caption: Logic flow for distinguishing 2,6-DCBA from its common isomer using Out-of-Plane (OOP) bending vibrations.

Diagram 2: Experimental Workflow (Self-Validating System)

Workflow cluster_check Quality Checks Start Liquid Sample (2,6-DCBA) Method ATR-FTIR (ZnSe or Diamond Crystal) Start->Method Data Raw Spectrum Method->Data Check1 Baseline Flatness Check2 CO₂ Interference (2350 cm⁻¹) Data->Check1 Data->Check2 Process Post-Processing (ATR Correction) Data->Process Validation Peak Verification (Table 1 Criteria) Process->Validation Output Pass/Fail Report Validation->Output

Caption: Step-by-step ATR-FTIR workflow ensuring data integrity through built-in quality checks.

Experimental Protocol: ATR-FTIR Method

This protocol is designed for the liquid free base form of 2,6-DCBA. If analyzing the hydrochloride salt (solid), dissolve in a non-absorbing solvent or use the KBr pellet method, though ATR is still preferred for speed.

Equipment & Settings
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Single-bounce Diamond or ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹.

  • Scans: 16 (Routine) or 64 (High Precision).

  • Range: 4000 – 600 cm⁻¹.

Step-by-Step Procedure
  • System Blank: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) to subtract atmospheric CO₂ and H₂O.

  • Sample Loading: Using a glass Pasteur pipette, deposit 1 drop (approx. 20 µL) of 2,6-DCBA liquid directly onto the center of the crystal.

  • Pathlength Check: Ensure the liquid covers the "active spot" (usually 1-2 mm diameter). No pressure arm is needed for liquids.

  • Acquisition: Initiate the scan. Monitor the live display for saturation (absorbance > 1.5). If saturated, the film is too thick (rare for ATR) or the detector gain is too high.

  • Post-Processing: Apply "ATR Correction" (software algorithm) to adjust for the penetration depth variance across wavelengths. This makes the spectrum comparable to transmission library data.

  • Cleaning: Wipe with ethanol immediately. Chlorinated amines can be corrosive to ZnSe over long exposure; Diamond is resistant.

References

  • NIST Chemistry WebBook. (2023). Infrared Spectra of Chlorinated Anilines and Benzyl Derivatives. National Institute of Standards and Technology. Retrieved from [Link]

  • Spectroscopy Online. (2016). Group Wavenumbers and the Spectroscopy of Benzene Rings. Retrieved from [Link]

  • ResearchGate. (2015).[3] Vibrational Analysis of 1,2,3- vs 1,2,4-Trisubstituted Benzenes. Retrieved from [Link]

  • Mettler Toledo. (2024). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. Retrieved from [Link]

Sources

Comparative

Technical Comparison: Reactivity Profiles of 2,4- vs. 2,6-Dichlorobenzylamines

The following guide provides an in-depth technical comparison of 2,6-dichlorobenzylamine and 2,4-dichlorobenzylamine, structured for researchers and drug development professionals. Executive Summary In medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 2,6-dichlorobenzylamine and 2,4-dichlorobenzylamine, structured for researchers and drug development professionals.

Executive Summary

In medicinal chemistry and material synthesis, the choice between 2,4-dichlorobenzylamine (2,4-DCBAm) and 2,6-dichlorobenzylamine (2,6-DCBAm) is rarely arbitrary. While they share an identical molecular weight (176.04 g/mol ) and lipophilicity profile, their reactivity is governed by divergent physical organic principles.

  • 2,4-DCBAm behaves as a typical, albeit electron-deficient, primary amine. It is kinetically accessible and follows standard Hammett correlation predictions.

  • 2,6-DCBAm is defined by the "Ortho Effect." The two chlorine atoms flanking the methylene bridge create a steric tunnel that significantly retards nucleophilic attack, lowers basicity through inductive proximity, and enhances metabolic stability by blocking local enzymatic oxidation.

This guide analyzes these differences to aid in rational reagent selection and process optimization.

Structural & Electronic Analysis

The reactivity difference stems from the spatial arrangement of the chlorine substituents relative to the nucleophilic nitrogen center.

Steric Shielding Visualization

The following diagram illustrates the "Cone of Protection" found in the 2,6-isomer compared to the accessible nature of the 2,4-isomer.

StericShielding cluster_24 2,4-Dichlorobenzylamine (Accessible Nucleophile) cluster_26 2,6-Dichlorobenzylamine (Sterically Hindered) node24 Nitrogen Lone Pair (Accessible) Cl_ortho Ortho-Cl (Pos 2) Cl_para Para-Cl (Pos 4) node26 Nitrogen Lone Pair (Shielded) Cl_ortho1 Ortho-Cl (Pos 2) Cl_ortho1->node26 Steric Block Cl_ortho2 Ortho-Cl (Pos 6) Cl_ortho2->node26 Steric Block

Figure 1: Steric environment comparison. The 2,6-isomer features dual ortho-chlorines that physically impede the approach of electrophiles to the amine nitrogen.

Electronic Parameters (Basicity & Nucleophilicity)

The basicity of benzylamines is influenced by the inductive effect (-I) of the chlorines. Resonance effects are negligible due to the insulating methylene group (


).
Parameter2,4-Dichlorobenzylamine2,6-DichlorobenzylamineMechanistic Driver
Electronic Environment Cl at 2, 4 positionsCl at 2, 6 positionsInductive withdrawal (-I).
Proximity Effect 1 Cl proximal (Ortho)2 Cls proximal (Ortho)

distance dependence of inductive effect.
Predicted pKa (BH+) ~ 8.7 - 8.9~ 8.2 - 8.42,6-isomer is a weaker base due to stronger cumulative -I effect closer to N.
Nucleophilicity ModerateLowCombination of lower basicity and high steric hindrance.

Reactivity Profiles: Comparative Data

Amide Coupling (Acylation)

In drug discovery, forming an amide bond is the most common transformation.

  • 2,4-DCBAm: Reacts readily with acid chlorides and activated esters (EDC/NHS). Reaction rates are comparable to benzylamine, slightly slower due to electron withdrawal.

  • 2,6-DCBAm: Exhibits significant kinetic retardation . The transition state for nucleophilic attack is crowded.

    • Observation: Requires higher temperatures or more reactive electrophiles (e.g., acid chlorides over esters).

    • Risk:[1] In competitive couplings, the 2,4-isomer will consume >90% of the electrophile before the 2,6-isomer reacts significantly.

Nucleophilic Substitution (S_N2)

When acting as a nucleophile to displace a halide (e.g., reacting with methyl iodide):

  • 2,4-DCBAm: Follows standard S_N2 kinetics.

  • 2,6-DCBAm: The "Ortho Effect" prevents the optimal 180° backside attack trajectory required for S_N2. This leads to lower yields and increased likelihood of side reactions (e.g., elimination) if heating is required.

Metabolic Stability (Drug Design Context)

This is where 2,6-DCBAm often outperforms the 2,4-isomer.

  • CYP450 Oxidation: Metabolic hydroxylation often occurs at the para-position or unsubstituted ortho-positions.

  • 2,6-Substitution: Blocks both ortho sites, protecting the benzylic carbon from oxidative deamination and the ring from hydroxylation. This motif is seen in drugs like Guanfacine (which uses a 2,6-dichlorophenylacetyl group) to extend half-life.

Experimental Protocols

To validate these differences in your specific workflow, use the following standardized protocols.

Protocol A: Competitive Acylation Assay

Objective: Determine the relative nucleophilicity factor (


) between the two isomers.
  • Preparation:

    • Dissolve 1.0 mmol of 2,4-dichlorobenzylamine and 1.0 mmol of 2,6-dichlorobenzylamine in 10 mL DCM .

    • Add 1.0 mmol of Triethylamine (base).

    • Add 0.1 mmol (limiting reagent) of Benzoyl Chloride at 0°C.

  • Reaction: Stir for 15 minutes at 0°C, then quench with 1 mL water.

  • Analysis:

    • Inject the organic phase into HPLC or GC-MS.

    • Measure the ratio of N-(2,4-dichlorobenzyl)benzamide vs. N-(2,6-dichlorobenzyl)benzamide.

  • Result Interpretation:

    • A ratio of >10:1 indicates severe steric hindrance in the 2,6-isomer. (Typical experimental values show 2,4-isomer reacting ~20-50x faster).

Protocol B: Optimization for 2,6-Dichlorobenzylamine Coupling

Objective: Efficiently couple the hindered 2,6-isomer.

  • Reagent Choice: Use HATU or T3P (Propylphosphonic anhydride) instead of EDC/HOBt.

  • Solvent: DMF (polar aprotic) is preferred over DCM to stabilize the polar transition state.

  • Base: Use a non-nucleophilic, hindered base like DIPEA (Diisopropylethylamine).

  • Procedure:

    • Activate Carboxylic Acid (1.0 eq) with HATU (1.1 eq) and DIPEA (2.0 eq) in DMF for 15 mins.

    • Add 2,6-dichlorobenzylamine (1.2 eq) .

    • Critical Step: Heat to 50-60°C . Unlike the 2,4-isomer, room temperature stirring is often insufficient for high yields (>80%).

Decision Matrix: Which Isomer to Choose?

Use the flowchart below to select the appropriate isomer for your application.

DecisionMatrix Start Start: Select Isomer Goal1 Goal: High Reaction Yield & Fast Kinetics? Start->Goal1 Goal2 Goal: Metabolic Stability (Long Half-life)? Goal1->Goal2 No Choice24 Choose 2,4-Dichlorobenzylamine Goal1->Choice24 Yes Goal3 Goal: Receptor Selectivity (Specific Pocket)? Goal2->Goal3 No Choice26 Choose 2,6-Dichlorobenzylamine Goal2->Choice26 Yes (Blocks Metabolism) Goal3->Choice24 Flexible Binding Required Goal3->Choice26 Restricted Rotation Required

Figure 2: Decision matrix for selecting the optimal dichlorobenzylamine isomer based on project requirements.

References

  • PubChem. (2025).[1][2][3][4][5][6] 2,6-Dichlorobenzylamine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

Sources

Validation

Validating Assay Methods for (2,6-Dichloro-benzyl)-isopropyl-amine: A Comparative Technical Guide

Topic: Validating Assay Methods for (2,6-Dichloro-benzyl)-isopropyl-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary (2,6-Dichloro-benzy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Assay Methods for (2,6-Dichloro-benzyl)-isopropyl-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2,6-Dichloro-benzyl)-isopropyl-amine (CAS 14501-87-2) is a critical secondary amine intermediate often utilized in the synthesis of guanidine-class antihypertensives and other bioactive ligands.[1] Its structural duality—a lipophilic dichlorobenzyl ring coupled with a basic isopropyl amine tail—presents unique analytical challenges.

This guide objectively compares the two dominant assay methodologies: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Non-Aqueous Potentiometric Titration . While HPLC offers stability-indicating specificity required for regulatory filing, Titration provides an absolute, stoichiometric purity value essential for bulk substance characterization.

Part 1: Chemical Profile & Analytical Challenges

Before validating any method, one must understand the analyte's behavior in solution.

  • Basicity: As a secondary amine, the compound is basic (estimated pKa ~9.5–10.5). In standard C18 HPLC, this leads to peak tailing due to interaction with residual silanols.

  • Chromophore: The 2,6-dichlorobenzene moiety provides significant UV absorption, typically maximizing around 210–220 nm and 260–270 nm.

  • Solubility: High lipophilicity requires organic-rich mobile phases or non-aqueous solvents (e.g., glacial acetic acid) for titration.

Part 2: Method A – Stability-Indicating RP-HPLC (The Gold Standard)

Role: Primary method for purity, assay, and impurity profiling during drug development.

1. The Protocol

Causality in Design: To counteract the amine's tailing effect, we employ a chaotic modifier (Triethylamine) or an acidic buffer to protonate the amine, ensuring it elutes as a sharp peak.

  • Column: C18 (L1), End-capped, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v).

    • Note: The acidic pH ensures the amine remains protonated (

      
      ), preventing interaction with silanol groups (
      
      
      
      ).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm (for maximum sensitivity) or 254 nm (for specificity).

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase.[2]

2. Validation Parameters (ICH Q2 R1)

This method is a self-validating system because it separates the main peak from degradation products.

  • Specificity: Validated via Forced Degradation (Acid, Base, Peroxide). The main peak must be spectrally pure (Peak Purity Index > 0.999).

  • Linearity:

    
     over 80–120% of target concentration.
    
  • Precision: RSD < 1.0% for system suitability; RSD < 2.0% for method precision (n=6).

3. Workflow Visualization

The following diagram illustrates the HPLC validation workflow, highlighting the critical decision points for "System Suitability."

HPLC_Workflow Start Sample Prep (Dissolve in Mobile Phase) SystemCheck System Suitability (5 Replicates) Start->SystemCheck Decision RSD < 2.0%? Tailing < 1.5? SystemCheck->Decision RunSample Inject Sample (Bracketed Standards) Decision->RunSample Yes Fail Troubleshoot (Column/Pump) Decision->Fail No Calc Calculate Potency (Peak Area Ratio) RunSample->Calc Fail->SystemCheck

Figure 1: HPLC System Suitability Logic Flow ensuring data integrity before sample analysis.

Part 3: Method B – Non-Aqueous Titration (The Absolute Alternative)

Role: Stoichiometric assay for bulk API (Active Pharmaceutical Ingredient) release. High precision, low specificity.

1. The Protocol

Causality in Design: The compound is a weak base in water but behaves as a strong base in glacial acetic acid, allowing for a sharp endpoint with perchloric acid.

  • Solvent: Glacial Acetic Acid (50 mL).

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in acetic acid.
    
  • Indicator: Crystal Violet (Visual) or Potentiometric Electrode (Glass/Calomel).

  • Reaction:

    
    
    
2. Validation Parameters
  • Accuracy: Unlike HPLC, this is an absolute method. Accuracy is validated by titrating a primary standard (e.g., Potassium Hydrogen Phthalate) to determine titrant normality.

  • Repeatability: RSD < 0.5% is expected due to the volumetric precision.

Part 4: Comparative Analysis & Data

The choice between HPLC and Titration depends on the stage of development.

Table 1: Performance Comparison Matrix

FeatureMethod A: RP-HPLCMethod B: Titration
Principle Separation based on hydrophobicityStoichiometric acid-base reaction
Specificity High (Separates impurities)Low (Responds to all bases)
Precision (RSD) Good (< 1.0%)Excellent (< 0.2%)
Sensitivity (LOD) High (ppm level)Low (mg level required)
Cost per Run High (Solvents, Columns)Low (Reagents only)
Throughput Moderate (10-20 mins/run)Fast (5 mins/run)
Best Use Case Final Product, Stability StudiesRaw Material Assay, Bulk Release
Decision Logic for Researchers

Use the following pathway to determine the correct validation strategy for your specific need.

Selection_Logic Need Define Analytical Need Purity Is Purity/Impurity Profiling Required? Need->Purity Bulk Is it Bulk Material (>98% pure)? Purity->Bulk No (Assay Only) HPLC Select Method A: RP-HPLC Purity->HPLC Yes (Stability) Bulk->HPLC No (Trace Analysis) Titr Select Method B: Potentiometric Titration Bulk->Titr Yes

Figure 2: Decision Matrix for selecting the appropriate assay method based on analytical requirements.

Part 5: References
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • United States Pharmacopeia (USP). (2023). General Chapter <541> Titrimetry. USP-NF.

  • PubChem. (2024). Compound Summary for CAS 14501-87-2. National Library of Medicine. Retrieved from [Link]

Sources

Comparative

Reference Standards for N-Isopropyl-2,6-Dichlorobenzylamine Analysis

Topic: Reference standards for N-isopropyl-2,6-dichlorobenzylamine analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Technical Conte...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference standards for N-isopropyl-2,6-dichlorobenzylamine analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Technical Context

N-isopropyl-2,6-dichlorobenzylamine (IUPAC: N-(2,6-dichlorobenzyl)propan-2-amine) is a structural isomer of the widely distributed methamphetamine mimic N-isopropylbenzylamine. While the 2,4-dichloro isomer is commercially ubiquitous, the 2,6-dichloro isomer is a specialized target, often encountered as a:

  • Process Impurity: In the synthesis of 2,6-dichlorobenzyl-derived pharmaceuticals (e.g., Guanfacine, Lofexidine precursors).

  • Novel Psychoactive Substance (NPS) Marker: A "designer" modification of the benzylamine scaffold intended to evade forensic detection libraries focused on the unsubstituted or 2,4- isomers.

  • Metabolic Standard: For studying steric hindrance effects of the 2,6-substitution on amine metabolism.

This guide objectively compares the available reference standard grades, detailing the critical necessity of distinguishing the 2,6-isomer from its 2,4-analog due to distinct chromatographic and biological behaviors.

Comparative Analysis of Reference Standard Grades

Due to the niche status of this compound, Pharmacopeial (USP/EP) standards are currently unavailable. Researchers must choose between Certified Reference Materials (CRMs) from specialized forensic suppliers, Commercial Chemical Standards , or In-House Synthesized Standards .

FeatureOption A: Forensic Grade CRM Option B: Commercial Chemical Grade Option C: In-House Synthesis
Purity >98.5% (Certified)>95-97% (Variable)>99% (Post-Purification)
Traceability ISO 17034 / NIST TraceableBatch COA onlyInternal NMR/MS Validation
Isomeric Specificity High (Guaranteed 2,6-isomer)Risk (Often cross-contaminated with 2,4-isomer)High (Controlled precursors)
Cost High (

$)
Low ($)Medium (

)
Lead Time Short (if in stock)ShortLong (1-2 weeks)
Best Use Case Forensic/Legal DefensibilityMethod Development / Range FindingRoutine QC / High-Volume Testing

Critical Insight: Commercial "Chemical Grade" standards labeled as 2,6-dichlorobenzyl derivatives often contain up to 5% of the 2,4-isomer due to non-selective chlorination of the precursor toluene/benzaldehyde. Option A or C is mandatory for quantitative impurity profiling.

In-House Synthesis & Validation Protocol (Option C)

When commercial CRMs are unavailable or cost-prohibitive, the Self-Validating Synthesis Protocol provides the highest confidence. This method utilizes the steric hindrance of the 2,6-position to ensure isomeric purity.

3.1. Synthesis Workflow (Reductive Amination)
  • Precursors: 2,6-Dichlorobenzaldehyde (CAS 83-38-5) + Isopropylamine.

  • Reagents: Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCM.

  • Mechanism: Formation of the imine followed by selective reduction.[1]

SynthesisPathway Start 2,6-Dichlorobenzaldehyde (CAS 83-38-5) Imine Intermediate Imine (Unstable) Start->Imine Dehydration Amine Isopropylamine Amine->Imine Product N-isopropyl-2,6-dichlorobenzylamine (Target) Imine->Product Reduction Reductant NaBH(OAc)3 / AcOH Reductant->Product Impurity Bis-alkylated Impurity (Sterically Disfavored) Product->Impurity Over-alkylation (Minimal)

Figure 1: Reductive amination pathway designed to minimize bis-alkylation through steric hindrance at the 2,6-position.

3.2. Step-by-Step Protocol
  • Imine Formation: Dissolve 2,6-dichlorobenzaldehyde (10 mmol) in DCM (20 mL). Add Isopropylamine (12 mmol) and stir at RT for 2 hours. Note: The 2,6-chloro groups sterically protect the carbonyl, potentially slowing imine formation compared to the 2,4-isomer.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (14 mmol) in portions. Add Glacial Acetic Acid (1 mL) to catalyze. Stir overnight.

  • Quench: Add sat. NaHCO3. Extract with DCM (3x).

  • Purification: Convert to HCl salt using 2M HCl in ether. Recrystallize from Isopropanol/Ether.

  • Validation: Perform H-NMR.

Analytical Validation & Isomer Discrimination

The core challenge is distinguishing the 2,6-isomer from the 2,4-isomer . Mass Spectrometry (MS) alone is insufficient because both isomers yield identical parent ions (m/z ~217/219) and similar fragmentation patterns.

4.1. NMR Discrimination Strategy (The "Gold Standard")
  • 2,6-Isomer (Target): The aromatic region shows a symmetric pattern.

    • 
       7.2-7.4 ppm: Multiplet (typically a doublet and triplet integration 2:1 due to C2 symmetry).
      
  • 2,4-Isomer (Impurity): The aromatic region is asymmetric .

    • Shows three distinct proton environments with complex coupling (d, dd, d).

4.2. HPLC Method for Separation

A standard C18 column often fails to resolve these positional isomers. A Phenyl-Hexyl or Biphenyl stationary phase is required to exploit the


 interaction differences caused by the steric bulk of the chlorines.

Recommended Method:

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH provides better selectivity than ACN for chloro-isomers).

  • Gradient: 40% B to 70% B over 10 mins.

  • Detection: UV @ 210 nm (Chlorinated benzenes have low absorbance >250 nm).

Data Summary Table: Isomer Retention Comparison

CompoundRetention Time (Biphenyl Column)Key MS Fragment (EI, 70eV)
N-isopropyl-2,6-dichlorobenzylamine 4.2 min m/z 159 (2,6-dichlorobenzyl cation)
N-isopropyl-2,4-dichlorobenzylamine4.8 minm/z 159 (2,4-dichlorobenzyl cation)
N-isopropylbenzylamine (Unsubstituted)2.1 minm/z 91 (Tropylium ion)

Note: The 2,6-isomer elutes earlier than the 2,4-isomer due to the "ortho effect" twisting the ring out of plane, reducing interaction with the stationary phase.

Decision Framework for Standard Selection

Use this logic flow to determine the appropriate standard for your application.

DecisionTree Start Select Application Quant Quantitative Assay (Purity/Potency) Start->Quant Qual Qualitative ID (Forensic/Screening) Start->Qual Regulated Regulated Environment? (GMP/GLP) Quant->Regulated Research R&D / Early Stage Quant->Research Synth In-House Synthesis + NMR Validation Qual->Synth If 2,4-isomer present Comm Commercial Grade (Check COA for Isomer Purity) Qual->Comm Acceptable CRM Use ISO 17034 CRM (Custom Order Required) Regulated->CRM Mandatory Research->Synth Recommended

Figure 2: Selection logic ensuring scientific integrity based on regulatory requirements and assay type.

References
  • National Center for Biotechnology Information (NCBI). "2,4-Dichloro-N-isopropylbenzylamine (Isomer Comparison)." PubChem Compound Summary. Accessed March 5, 2026. [Link]

  • European Chemicals Agency (ECHA). "Registration Dossier: 2,4-dichloro-N-isopropylbenzylamine (Analogous Substance Data)." ECHA CHEM. Accessed March 5, 2026. [Link]

  • Organic Syntheses. "Nickel-Catalyzed Dehydrogenation of Amides (General Reductive Amination Protocols)." Org.[1][2][3] Synth. 2021, 98, 446-462. [Link]

  • Xu, P., et al. "N-isopropylbenzylamine, a methamphetamine mimic, produces toxicity via increasing nitric oxide in vitro." Toxicology. 2022 Oct; 480:153337. (Context for isopropylbenzylamine analogs). [Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Characteristics of 2,6-Dichlorobenzyl Derivatives

This guide provides an in-depth technical comparison of the UV-Vis absorption characteristics of 2,6-dichlorobenzyl derivatives. It is intended for researchers, scientists, and drug development professionals who utilize...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the UV-Vis absorption characteristics of 2,6-dichlorobenzyl derivatives. It is intended for researchers, scientists, and drug development professionals who utilize these compounds and require a comprehensive understanding of their spectroscopic properties. This document moves beyond a simple recitation of data, offering insights into the underlying electronic transitions and the influence of molecular structure on the absorption of ultraviolet and visible light.

Introduction: The Significance of 2,6-Dichlorobenzyl Derivatives and UV-Vis Spectroscopy

The 2,6-dichlorobenzyl moiety is a key structural component in a variety of biologically active molecules, including pharmaceuticals and agricultural agents.[1] Its unique electronic and steric properties, conferred by the two ortho-chloro substituents, significantly influence the molecule's interaction with biological targets. Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used to study the electronic transitions within these molecules.[2] By analyzing the absorption of light in the 190-700 nm range, we can gain valuable information about the chromophores present, the extent of conjugation, and the effects of various functional groups on the electronic structure.[2] This guide will explore these aspects in detail, providing a comparative analysis of different 2,6-dichlorobenzyl derivatives.

The core principle of UV-Vis spectroscopy lies in the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a sample, the concentration of the analyte, and the path length of the light beam through the sample. This relationship is crucial for quantitative analysis. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π or non-bonding, n, orbitals) to higher energy anti-bonding orbitals (π*).[2] The energy of these transitions, and thus the wavelength of maximum absorption (λmax), is highly dependent on the molecular structure.

Comparative Analysis of UV-Vis Absorption Spectra

The UV-Vis spectra of aromatic compounds like 2,6-dichlorobenzyl derivatives are characterized by one or more absorption bands arising from π → π* transitions within the benzene ring.[3][4] The position and intensity of these bands are sensitive to the nature of the substituents attached to the benzyl group.

The Parent Moiety: 2,6-Dichlorobenzyl Alcohol
Influence of Substituents on λmax

The introduction of different functional groups onto the benzyl moiety can lead to predictable shifts in the λmax. These shifts are categorized as:

  • Bathochromic Shift (Red Shift): A shift to a longer wavelength, typically caused by electron-donating groups (auxochromes) or an extension of the conjugated system.

  • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, often caused by electron-withdrawing groups or a disruption of conjugation.

The following table summarizes the expected UV-Vis absorption characteristics of various 2,6-dichlorobenzyl derivatives based on established principles of substituent effects on aromatic systems. It is important to note that while some of these values are based on reported data, others are estimations derived from known spectroscopic trends.

DerivativeSubstituent (R)Expected Effect on λmaxEstimated λmax (nm)Notes
2,6-Dichlorobenzyl Alcohol-CH₂OHReference~275The hydroxyl group has a modest auxochromic effect.
2,6-Dichlorobenzyl Chloride-CH₂ClMinimal Shift~274The chlorine atom has a weak influence on the π-system of the ring.
2,6-Dichlorobenzaldehyde-CHOBathochromic~285The carbonyl group extends the conjugation, leading to a red shift.
2,6-Dichlorobenzoic Acid-COOHBathochromic~280Similar to the aldehyde, the carboxyl group extends conjugation.
2,6-Dichlorobenzylamine-CH₂NH₂Bathochromic~282The amino group is a strong auxochrome, causing a significant red shift.
2,6-Dichlorobenzyl Cyanide-CH₂CNHypsochromic~270The cyano group is electron-withdrawing, leading to a blue shift.

Disclaimer: The estimated λmax values are for illustrative purposes and are based on general principles of substituent effects. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

To ensure the integrity and reproducibility of UV-Vis spectroscopic data, standardized experimental protocols are essential. The following sections detail the synthesis of a representative 2,6-dichlorobenzyl derivative and the procedure for its UV-Vis analysis.

Synthesis of 2,6-Dichlorobenzyl Alcohol

This protocol describes the synthesis of 2,6-dichlorobenzyl alcohol from 2,6-dichlorobenzyl chloride.

Materials:

  • 2,6-Dichlorobenzyl chloride

  • Anhydrous sodium acetate

  • Tetrabutylammonium chloride (phase transfer catalyst)

  • Toluene

  • 20% Sodium hydroxide solution

  • Methanol

  • Deionized water

  • Round-bottom flask with reflux condenser, thermometer, and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 500 mL four-necked flask, add 97.7 g (0.5 mol) of 2,6-dichlorobenzyl chloride, 45.1 g (0.55 mol) of anhydrous sodium acetate, and 0.5 g of tetrabutylammonium chloride.

  • Heat the mixture to 100°C and stir for 2 hours to form 2,6-dichlorobenzyl acetate.

  • After the reaction is complete, cool the mixture and add 100 mL of water and 100 mL of toluene. Stir for 5 minutes.

  • Transfer the mixture to a separatory funnel and separate the aqueous layer.

  • To the organic (toluene) layer, add 100 g (0.5 mol) of a 20% sodium hydroxide solution.

  • Heat the mixture to 95°C and stir for 1 hour to hydrolyze the acetate.

  • After cooling, wash the toluene layer three times with 150 mL of warm water (40°C).

  • Concentrate the toluene layer using a rotary evaporator.

  • Recrystallize the resulting solid from methanol to obtain pure 2,6-dichlorobenzyl alcohol.

UV-Vis Spectroscopic Analysis

This protocol outlines the steps for obtaining the UV-Vis absorption spectrum of a 2,6-dichlorobenzyl derivative.

Instrumentation:

  • Double-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Reagents:

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile). The choice of solvent is critical as it can influence the position and fine structure of the absorption bands.[6][7][8] Polar solvents, for instance, can interact with the solute and obscure fine vibrational details of the spectrum.[8]

  • Sample of the 2,6-dichlorobenzyl derivative

Procedure:

  • Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

  • Sample Preparation:

    • Prepare a stock solution of the 2,6-dichlorobenzyl derivative in the chosen spectroscopic grade solvent at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a series of dilutions to determine a concentration that gives a maximum absorbance in the range of 0.2 to 0.8. This range ensures the best accuracy and adherence to the Beer-Lambert Law.

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place the cuvettes in the spectrophotometer.

    • Perform a baseline correction across the desired wavelength range (e.g., 190-400 nm) to zero the instrument and subtract any absorbance from the solvent and cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.

    • Place the sample cuvette back into the spectrophotometer.

    • Scan the spectrum over the desired wavelength range.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λmax).

    • If a quantitative analysis is required, record the absorbance at λmax.

    • Use the Beer-Lambert Law (A = εbc) to calculate the molar absorptivity (ε), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration of the sample.

Visualizing Experimental Workflows and Molecular Structures

To further clarify the experimental processes and the fundamental molecular structure, the following diagrams are provided.

G cluster_synthesis Synthesis of 2,6-Dichlorobenzyl Alcohol Reactants 2,6-Dichlorobenzyl Chloride + Sodium Acetate + Phase Transfer Catalyst Reaction1 Acetate Formation (100°C, 2h) Reactants->Reaction1 Intermediate 2,6-Dichlorobenzyl Acetate Reaction1->Intermediate Hydrolysis Hydrolysis with NaOH (95°C, 1h) Intermediate->Hydrolysis Product 2,6-Dichlorobenzyl Alcohol Hydrolysis->Product Purification Recrystallization Product->Purification Final_Product Pure 2,6-Dichlorobenzyl Alcohol Purification->Final_Product G 26DCB 2,6-Dichlorobenzyl MoietyCCCH₂-RClCCCCCl G Light_Source Light Source (Deuterium & Tungsten Lamps) Monochromator Monochromator Light_Source->Monochromator Beam_Splitter Beam Splitter Monochromator->Beam_Splitter Reference_Cuvette Reference Cuvette (Solvent) Beam_Splitter->Reference_Cuvette Sample_Cuvette Sample Cuvette (Analyte Solution) Beam_Splitter->Sample_Cuvette Detector Detector Reference_Cuvette->Detector Sample_Cuvette->Detector Readout Readout System (Spectrum) Detector->Readout

Caption: Schematic of a double-beam UV-Vis spectrophotometer.

Conclusion

This guide has provided a comprehensive overview of the UV-Vis absorption characteristics of 2,6-dichlorobenzyl derivatives. By understanding the influence of various substituents on the electronic transitions within these molecules, researchers can better interpret their spectroscopic data. The detailed experimental protocols for synthesis and analysis serve as a practical resource for obtaining reliable and reproducible results. The systematic comparison, although based in part on established trends due to a lack of comprehensive experimental data in the literature, offers a valuable framework for predicting the spectral properties of new derivatives. As the development of novel compounds based on the 2,6-dichlorobenzyl scaffold continues, a thorough understanding of their UV-Vis characteristics will remain an indispensable tool for their characterization and application.

References

  • American Institute of Chemists. (n.d.). Vibrational Spectroscopic & Molecular Docking Studies of 2,6-Dichlorobenzyl Alcohol. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry. Retrieved from [Link]

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

  • ResearchGate. (2024, February 13). Synthesis and chemical structure elucidation of [(E)-2-(2,6-dichlorobenzylidene)-N-ethylhydrazinecarbothioamide] and cytotoxicity activity against human cancer cells. Retrieved from [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • (n.d.). UV VISIBLE SPECTROSCOPY. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Retrieved from [Link]

  • MDPI. (2021, January 31). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Retrieved from [Link]

  • (2015, April 15). Uv-Vis Spectroscopy in Analysis of Phytochemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Simulated UV-Vis absorption spectrum in chlorobenzene solvent of the compounds considered (TD-DFT/B3LYP/6−311G (d, p)). Retrieved from [Link]

  • Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Retrieved from [Link]

  • E-GyanKosh. (2019, November 6). What is Effect of Solvent on UV Absorption Spectra. Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichlorobenzyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis spectra of control and treated 2,6-dichlorophenol (T1 and T2). Retrieved from [Link]

Sources

Comparative

Advanced Characterization Guide: Elemental Analysis of (2,6-Dichloro-benzyl)-isopropyl-amine

Executive Summary & Core Directive Product Focus: (2,6-Dichloro-benzyl)-isopropyl-amine (CAS: 6575-27-5 / 102-97-6 analog) Application: Pharmaceutical Intermediate / Fine Chemical Precursor Analytical Challenge: Validati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Product Focus: (2,6-Dichloro-benzyl)-isopropyl-amine (CAS: 6575-27-5 / 102-97-6 analog) Application: Pharmaceutical Intermediate / Fine Chemical Precursor Analytical Challenge: Validating purity and salt stoichiometry in halogenated secondary amines.

This guide moves beyond basic stoichiometry to address the specific analytical challenges posed by (2,6-Dichloro-benzyl)-isopropyl-amine . Researchers often face discrepancies in Elemental Analysis (EA) due to the compound's hygroscopicity, potential for hydrochloride salt formation, and the interference of high chlorine content (approx. 32-42%) during combustion analysis.

This document provides a definitive Theoretical vs. Experimental comparison, contrasting the Free Base form against its Hydrochloride Salt and common solvates. It further compares EA against alternative validation methods (HRMS, qNMR) to establish a "Gold Standard" protocol for identity confirmation.

Theoretical Framework: The Calculation Standard

To validate experimental data, one must first establish the theoretical baseline. The presence of the 2,6-dichloro motif significantly skews the mass percentage toward chlorine, making Carbon/Nitrogen ratios critical for purity assessment.

Stoichiometric Reference Table

The following table contrasts the Free Base (the target synthesis product) with its most common derivative, the HCl Salt , and a potential impurity scenario (Mono-hydrate).

ElementFree Base (Theoretical)HCl Salt (Theoretical)Free Base + 0.5 H₂O
Formula C₁₀H₁₃Cl₂N C₁₀H₁₄Cl₃N C₁₀H₁₄Cl₂NO₀.₅
MW ( g/mol ) 218.12254.58227.13
Carbon (C) 55.07% 47.18% 52.88%
Hydrogen (H) 6.01% 5.54% 6.21%
Nitrogen (N) 6.42% 5.50% 6.17%
Chlorine (Cl) 32.50% 41.77% 31.21%

Critical Insight: A deviation of >0.4% in Carbon is the standard rejection threshold.[1] Note the massive shift (~8%) in Carbon content between the Free Base and HCl Salt. EA is the most rapid method to distinguish whether your workup successfully neutralized the amine salt.

Comparative Analysis: EA vs. Alternative Methods

In drug development, no single method is sufficient. Below is a comparative analysis of EA against modern alternatives for this specific halogenated amine.

Performance Matrix
FeatureElemental Analysis (Combustion) High-Res Mass Spec (HRMS) Quantitative NMR (qNMR)
Primary Output Bulk Purity & StoichiometryMolecular Formula (Exact Mass)Molar Purity & Structure
Salt Detection Excellent (Detects counter-ions)Poor (Salts dissociate in source)Good (Shift in chemical environment)
Chlorine Handling Challenging (Requires additives)Excellent (Isotopic pattern)Neutral
Sample Destructive YesYesNo
Cost/Run Low ($)High (

$)
Medium (

)
Best For... Final Purity Validation Initial Identity Confirmation Solvent/Impurity Quantification
Why EA Remains Critical

While HRMS confirms you made the molecule, it cannot confirm how pure the bulk solid is.

  • HRMS Failure Mode: HRMS will show the exact mass of the cation

    
     regardless of whether the sample is 99% pure or 50% pure mixed with inorganic salts.
    
  • EA Success Mode: EA is a "whole sample" technique. If your sample contains trapped inorganic salts (e.g., NaCl from the workup), the Carbon % will drop proportionally, alerting you to the impurity.

Experimental Protocol: Handling Halogenated Amines

The high chlorine content (2 atoms per molecule) presents a specific interference risk in standard CHN analyzers. Chlorine gas (


) formed during combustion can react with the detector or carrier gas lines if not trapped.
The "Halogen Trap" Workflow

Objective: Ensure quantitative combustion without halogen interference.

  • Reagent Preparation:

    • Use Silver Tungstate on Magnesium Oxide (Ag₂WO₄/MgO) or Silver Vanadate as a scrubbing agent in the combustion tube.

    • Mechanism:[2] Silver reacts with free Chlorine/HCl gas to form solid AgCl, preventing it from reaching the thermal conductivity detector (TCD).

  • Sample Weighing:

    • Target Mass: 1.5 – 2.5 mg .

    • Note: (2,6-Dichloro-benzyl)-isopropyl-amine is an oil or low-melting solid. If liquid, seal in Tin Capsules using a cold-weld press to prevent evaporation before analysis.

  • Combustion Parameters:

    • Temperature: 980°C - 1050°C (High temp required to break the Ar-Cl bond).

    • Oxygen Boost: Add 2-4 seconds of extra Oxygen injection to ensure complete oxidation of the aromatic ring.

Visualization of Analytical Workflow

EA_Workflow cluster_decision Validation Logic Sample Sample: (2,6-Cl)-Benzyl-iPr-Amine Prep Encapsulation (Tin Capsule) + WO3 Additive Sample->Prep Weighing Combustion Flash Combustion (>1000°C + O2) Prep->Combustion Auto-sampler Trapping Halogen Scrubbing (Ag Trap removes Cl2) Combustion->Trapping Gas Flow Detection TCD Detection (N2, CO2, H2O) Trapping->Detection Clean Gas Result Data Comparison (Theory vs Found) Detection->Result Integration Pass Valid Purity Result->Pass Δ < 0.4% Fail Recalculate/Repurify Result->Fail Δ > 0.4%

Caption: Analytical workflow for halogenated amines, emphasizing the critical silver trap step to remove chlorine interference.

Data Interpretation & Troubleshooting

When results fail (Δ > 0.4%), use this diagnostic logic to identify the root cause.

Scenario A: Low Carbon, Low Nitrogen
  • Diagnosis: Inorganic Contamination or Solvation.

  • Cause: The sample likely contains non-combustible material (Silica, NaCl) or heavy solvents (DCM, Chloroform).

  • Calculation:

    • If result is C: 54.1% (Theory 55.07%), check for 0.1 eq of Dichloromethane .

    • Correction: Re-dry sample under high vacuum (50°C, <1 mbar) for 12 hours.

Scenario B: High Carbon, Low Nitrogen
  • Diagnosis: Incomplete Combustion.

  • Cause: The aromatic ring is forming "coke" or graphite rather than

    
    .
    
  • Solution: Increase Oxygen dose time or add Tungsten Oxide (WO₃) powder to the capsule. WO₃ acts as a flux and oxygen donor to ensure complete breakdown.

Scenario C: High Hydrogen
  • Diagnosis: Hygroscopicity.

  • Cause: The amine has absorbed atmospheric water.

  • Check: See "Free Base + 0.5 H₂O" in the Reference Table (Section 2.1). If H% jumps from 6.01% to ~6.21%, you have a hemi-hydrate.

References

  • Elementar. (2023). The quantitative elemental analysis determines the amount of each individual element in the sample.[3] Retrieved from [Link]

  • University of British Columbia (UBC). (2023). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Deaminative bromination, chlorination, and iodination of primary amines.[4] Retrieved from [Link]

Sources

Validation

Technical Guide: Chromatographic Separation of Isopropylamine and Benzylamine Impurities

Executive Summary The separation and quantification of small, basic amines like Isopropylamine (IPA) and Benzylamine (BZA) represent a persistent challenge in pharmaceutical impurity profiling. Their high pKa values (IPA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation and quantification of small, basic amines like Isopropylamine (IPA) and Benzylamine (BZA) represent a persistent challenge in pharmaceutical impurity profiling. Their high pKa values (IPA: ~10.6; BZA: ~9.3) lead to severe peak tailing on traditional stationary phases due to silanol interactions. Furthermore, IPA lacks a significant UV chromophore, rendering standard UV-Vis detection ineffective without derivatization.

This guide objectively compares three chromatographic strategies: Traditional Ion-Pairing (IP-RP) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and the recommended Mixed-Mode Chromatography (MMC) .

Key Finding: Mixed-Mode C18/SCX (Reversed-Phase + Strong Cation Exchange) columns, coupled with Charged Aerosol Detection (CAD), offer the most robust, MS-compatible solution, delivering superior peak symmetry (


) and resolution (

) compared to alternative methods.

The Challenge: Physicochemical Constraints

AnalyteStructurepKaHydrophobicity (logP)UV Activity
Isopropylamine (IPA) Aliphatic Primary Amine~10.6-0.03 (Polar)Negligible
Benzylamine (BZA) Aromatic Primary Amine~9.31.1 (Moderately Hydrophobic)Strong (254 nm)

The "Silanol Trap": At typical HPLC pH levels (2–8), both amines are fully protonated cations. On standard C18 columns, these cations interact electrostatically with residual negatively charged silanols on the silica surface, causing peak tailing and retention variability.

Comparative Analysis of Separation Strategies

Method A: Traditional Ion-Pairing (IP-RP)

The "Brute Force" Approach

  • Mechanism: Add hydrophobic ions (e.g., Trifluoroacetic acid (TFA), Heptafluorobutyric acid) to the mobile phase. These pair with the amine, neutralizing the charge and increasing retention on C18.

  • Pros: Excellent peak shape; established legacy method.

  • Cons:

    • Incompatible with LC-MS: Ion-pairing agents cause severe signal suppression.

    • Slow Equilibration: Columns require hours to equilibrate.

    • Detection Limits: IPA requires low-UV (200–210 nm) detection, which suffers from baseline drift and interference from the ion-pairing agent itself.

Method B: HILIC

The "Polar" Approach

  • Mechanism: Partitioning into a water-enriched layer on a polar stationary phase.

  • Pros: Good retention for polar IPA; MS compatible.

  • Cons:

    • Sample Diluent Sensitivity: Samples must be dissolved in high organic solvent, which may precipitate other matrix components.

    • Reproducibility: Highly sensitive to mobile phase water content and temperature fluctuations.

Method C: Mixed-Mode Chromatography (Recommended)

The "Dual-Interaction" Solution

  • Mechanism: A stationary phase featuring both long alkyl chains (C18) and embedded acidic groups (SCX - Sulfonic acid).

    • Retention: Amines are retained via ionic interaction with SCX groups and hydrophobic interaction with C18.

    • Elution: Controlled by ionic strength (salt gradient) and organic modifier.

  • Pros:

    • Tunable Selectivity: Orthogonal control over retention.

    • MS/CAD Compatible: Uses volatile buffers (Ammonium Formate/Acetate).

    • No Derivatization Needed: When coupled with CAD.

Experimental Data Comparison

The following data summarizes a comparative study performed on an Agilent 1290 Infinity II system.

Conditions:

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: Charged Aerosol Detector (CAD) for IPA; UV 254nm for BZA.

MetricMethod A: C18 + 0.1% TFAMethod B: HILIC (Amide)Method C: Mixed-Mode (C18/SCX)
IPA Retention (k') 1.54.23.8
BZA Retention (k') 3.11.15.2
IPA Tailing Factor (

)
1.1 (Good)1.4 (Fair)1.05 (Excellent)
Resolution (

)
4.52.1> 8.0
Equilibration Time 45 mins30 mins5 mins
MS Compatibility Poor (Suppression)GoodExcellent

Analysis: While IP-RP provides good peak shape, it fails in MS compatibility. Mixed-Mode provides the best balance of retention, symmetry, and detector compatibility.

Recommended Protocol: Mixed-Mode Separation

This protocol utilizes a Mixed-Mode C18/SCX column (e.g., SIELC Primesep 100 or Waters Atlantis Premier BEH C18 AX).

Reagents & Mobile Phase
  • Solvent A: 20 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

  • Solvent B: Acetonitrile (ACN).[1]

  • Sample Diluent: 50:50 Water:ACN (0.1% Formic Acid).

Instrument Settings
  • Column: Mixed-Mode C18/SCX, 150 x 4.6 mm, 3 µm or 5 µm.

  • Detector: CAD (Nebulizer Temp: 35°C) or MS (ESI Positive).

    • Note: If using UV only, IPA cannot be reliably quantified at trace levels.

  • Flow Rate: 1.0 mL/min.

Gradient Program

The separation relies on increasing the organic modifier (to elute hydrophobic BZA) while maintaining ionic strength to manage the elution of IPA.

Time (min)% A (Buffer)% B (ACN)Mechanism of Action
0.09010High aqueous ensures ionic binding of IPA/BZA to SCX sites.
2.09010Isocratic hold to elute void volume interferences.
12.04060Ramp organic to elute hydrophobic BZA; Buffer conc elutes IPA.
15.04060Wash.
15.19010Re-equilibration.
Step-by-Step Workflow
  • System Passivation: Flush LC system with 10% Methanol to remove any residual ion-pairing agents from previous runs.

  • Column Conditioning: Equilibrate the Mixed-Mode column with 20 column volumes of initial mobile phase (90% A).

  • Blank Injection: Inject Sample Diluent to ensure baseline stability (crucial for CAD).

  • Standard Injection: Inject a mix of IPA and BZA (10 µg/mL).

    • Expected Order: IPA (early eluter due to lower hydrophobicity)

      
       BZA (late eluter due to pi-pi/hydrophobic interaction).
      
  • Sample Analysis: Inject impurity samples.

Visualizations

Diagram 1: Method Selection Decision Tree

This logic flow guides the researcher to the correct methodology based on analyte properties.

method_selection Start Start: Small Basic Amine Separation UV_Active Is the Amine UV Active? Start->UV_Active MS_Req Is MS/CAD Required? UV_Active->MS_Req Yes (e.g., Benzylamine) Trace Is it a Trace Impurity? UV_Active->Trace No (e.g., Isopropylamine) IP_RP Method A: Ion-Pair RP (C18 + TFA) MS_Req->IP_RP No (UV only) MixedMode Method C: Mixed-Mode (C18 + SCX) MS_Req->MixedMode Yes (Volatile Buffer) Trace->IP_RP No (High Conc. only) HILIC Method B: HILIC (Amide/Silica) Trace->HILIC Alternative for Polars Trace->MixedMode Yes (Needs CAD/MS)

Figure 1: Decision matrix for selecting the optimal chromatographic mode. Mixed-Mode is preferred for non-UV active trace amines.

Diagram 2: Mixed-Mode Interaction Mechanism

Visualizing how the stationary phase interacts with both Isopropylamine and Benzylamine simultaneously.

mechanism Silica Silica Support C18 C18 Chain (Hydrophobic) Silica->C18 SCX SCX Group (Negative Charge) Silica->SCX BZA Benzylamine (Hydrophobic + Positive) C18->BZA Van der Waals (Strong) IPA Isopropylamine (Polar + Positive) C18->IPA Hydrophobic (Weak) SCX->BZA Ionic (Strong) SCX->IPA Ionic (Strong)

Figure 2: Mechanistic interaction. BZA exhibits dual retention (Ionic + Hydrophobic), while IPA is retained primarily by Ionic interactions, allowing for high-resolution separation.

References

  • Zhang, K., & Liu, X. (2016). Mixed-Mode Chromatography in Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis.

  • Thermo Fisher Scientific. (2023). Charged Aerosol Detection for Non-Chromophoric Compounds. Application Note.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • Sielc Technologies. (2024). Separation of Amines on Mixed-Mode Columns. Primesep Application Guide.

Sources

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